CD73-IN-2
Description
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Properties
Molecular Formula |
C17H25ClN5O7P |
|---|---|
Molecular Weight |
477.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C17H25ClN5O7P/c18-17-21-15(20-9-3-1-2-4-9)10-5-19-23(16(10)22-17)6-11-13(24)14(25)12(30-11)7-29-8-31(26,27)28/h5,9,11-14,24-25H,1-4,6-8H2,(H,20,21,22)(H2,26,27,28)/t11-,12-,13+,14-/m1/s1 |
InChI Key |
BZTCVRDFEVZORR-YIYPIFLZSA-N |
Isomeric SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C[C@@H]4[C@@H]([C@@H]([C@H](O4)COCP(=O)(O)O)O)O |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)CC4C(C(C(O4)COCP(=O)(O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CD73-IN-2: A Technical Guide
For Immediate Release
Shanghai, China – November 19, 2025 – CD73-IN-2 has emerged as a highly potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, a critical regulator of the immunosuppressive tumor microenvironment. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is synthesized from publicly available data, including patent literature, to elucidate the biochemical activity and cellular effects of this compound.
Core Mechanism of Action: Potent Inhibition of CD73 Enzymatic Activity
This compound exerts its primary effect through the direct and potent inhibition of the enzymatic activity of CD73. The CD73 enzyme is responsible for the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune destruction. By blocking the catalytic function of CD73, this compound prevents the generation of immunosuppressive adenosine, thus restoring and enhancing anti-tumor immunity.
Quantitative Analysis of Inhibitory Potency
This compound has demonstrated exceptional potency in inhibiting CD73 activity in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this inhibitor.
| Assay Type | Target | Metric | Value (nM) | Source |
| Biochemical Assay | Recombinant Human CD73 | IC50 | 0.09 | [1][2][3][4] |
| Cell-Based Assay | CD73 on A375 cells | IC50 | 2.5 | [1] |
Table 1: Inhibitory Potency of this compound
The sub-nanomolar IC50 value in the biochemical assay highlights the strong affinity and inhibitory capacity of this compound for the purified enzyme. The low nanomolar activity in a cell-based assay further confirms its ability to effectively engage and inhibit CD73 in a more complex biological setting.
Experimental Protocols
The determination of the inhibitory activity of this compound relies on robust and validated experimental methodologies. Below are detailed protocols representative of the assays used to characterize this class of inhibitors.
Biochemical IC50 Determination for CD73
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified recombinant CD73.
Materials:
-
Recombinant Human CD73 enzyme
-
Adenosine Monophosphate (AMP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2)
-
This compound (or other test inhibitors)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of recombinant human CD73 enzyme to each well (except the negative control) and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of AMP to all wells.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a phosphate detection reagent. This reagent will react with the inorganic phosphate produced from AMP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., ~620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable non-linear regression model.
Cell-Based IC50 Determination in A375 Cells
This assay measures the inhibition of native CD73 on the surface of cancer cells.
Materials:
-
A375 human melanoma cell line (known to express CD73)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test inhibitors)
-
AMP substrate
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Phosphate detection reagent
-
96-well cell culture plates
Procedure:
-
Seed A375 cells in a 96-well plate and culture until they reach a confluent monolayer.
-
Wash the cells with assay buffer to remove any endogenous phosphates.
-
Prepare a serial dilution of this compound in the assay buffer and add it to the cells. Include a positive control (no inhibitor) and a negative control (no cells).
-
Incubate the cells with the inhibitor for a pre-determined period (e.g., 30-60 minutes) at 37°C.
-
Add the AMP substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Carefully collect the supernatant from each well.
-
Transfer the supernatant to a new microplate and add the phosphate detection reagent.
-
Measure the absorbance and calculate the IC50 as described in the biochemical assay protocol.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound is centered on the disruption of the adenosine signaling pathway. The following diagrams illustrate the core signaling cascade and the logical workflow for inhibitor evaluation.
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
This compound is a highly potent and specific inhibitor of the CD73 enzyme. Its mechanism of action is centered on the blockade of adenosine production within the tumor microenvironment, a key pathway of immune evasion. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug developers working on novel cancer immunotherapies targeting the CD73-adenosine axis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising inhibitor.
References
In-Depth Technical Guide: Discovery and Development of CD73-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, an ecto-5'-nucleotidase, is a critical immune checkpoint that mediates immunosuppression within the tumor microenvironment through the production of adenosine. Inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery and development of CD73-IN-2, a potent small molecule inhibitor of CD73. This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and illustrates the key signaling pathways and experimental workflows.
Introduction to CD73 and its Role in Cancer
CD73 is a cell surface enzyme that plays a pivotal role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, extracellular adenosine acts as a potent immunosuppressive molecule, inhibiting the function of various immune cells, including T cells and natural killer (NK) cells.[2] Elevated CD73 expression has been observed in numerous cancers and is often associated with poor prognosis.[1] By blocking the production of adenosine, CD73 inhibitors can restore anti-tumor immunity and enhance the efficacy of other cancer therapies.[2][3]
Discovery of this compound
This compound is a potent, small molecule inhibitor of CD73. Its discovery was first disclosed in the patent WO2020151707A1, where it is referenced as "example 1".[4] The compound is identified by the Chemical Abstracts Service (CAS) number 2452209-05-9.[5]
Quantitative Data
The inhibitory potency of this compound has been characterized through in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Source |
| IC50 | 0.09 nM | Enzymatic Assay | [4] |
| IC50 | 2.5 nM | Cell-based Assay (A375 cells) | [4] |
Table 1: In Vitro Inhibitory Activity of this compound
Signaling Pathways
The CD73-Adenosine Signaling Pathway
CD73 is a key enzyme in the extracellular adenosine production pathway. Extracellular adenosine triphosphate (ATP), often released by stressed or dying cells in the tumor microenvironment, is converted to AMP by the ectonucleotidase CD39. CD73 then catalyzes the final step, the hydrolysis of AMP to adenosine. Adenosine subsequently binds to its receptors (primarily A2A and A2B receptors) on immune cells, leading to the suppression of their anti-tumor functions.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.
Enzymatic Activity Assay (Hypothetical Protocol based on common methods)
This protocol describes a method to determine the in vitro enzymatic inhibitory activity of this compound against purified human CD73.
Workflow:
Methodology:
-
Reagents and Materials:
-
Purified recombinant human CD73 enzyme.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Adenosine 5'-monophosphate (AMP) substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and CaCl2).
-
Detection reagent (e.g., Malachite Green solution for phosphate detection).
-
96-well microplate.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer, the serially diluted this compound, and the purified human CD73 enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for product formation.
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent (e.g., Malachite Green) to each well to quantify the amount of inorganic phosphate produced.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based CD73 Inhibition Assay (Hypothetical Protocol based on common methods)
This protocol outlines a method to assess the inhibitory effect of this compound on CD73 expressed on the surface of cancer cells, such as the A375 melanoma cell line.
Workflow:
Methodology:
-
Reagents and Materials:
-
A375 human melanoma cell line (or other CD73-expressing cell line).
-
Cell culture medium and supplements.
-
This compound.
-
AMP substrate.
-
96-well cell culture plate.
-
Method for adenosine detection (e.g., LC-MS/MS or a commercial adenosine assay kit).
-
-
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with a fresh medium containing serially diluted concentrations of this compound.
-
Incubate the cells with the inhibitor at 37°C for a specified duration.
-
Add AMP substrate to the wells to initiate adenosine production by the cell-surface CD73.
-
Incubate for a defined period at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of adenosine in the supernatant using a suitable method like LC-MS/MS.
-
Calculate the percentage of inhibition of adenosine production for each concentration of this compound and determine the IC50 value.
-
Preclinical and Clinical Development
As of the latest available information, there are no published in-depth preclinical or clinical studies specifically focused on this compound. The data is primarily derived from patent literature. Further research and development would be required to characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and safety to warrant progression into clinical trials. The development of potent and selective CD73 inhibitors like this compound holds significant promise for advancing cancer immunotherapy.
Conclusion
This compound is a highly potent inhibitor of the immunosuppressive enzyme CD73, with low nanomolar activity in both enzymatic and cell-based assays. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. While the current knowledge on this compound is limited to initial discovery data, its potent inhibitory activity marks it as a compound of interest for further preclinical and potential clinical development in the field of immuno-oncology.
References
- 1. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 3. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CD73 - 美国 InvivoChem 中文官网 [invivochem.cn]
CD73-IN-2: A Potent and Selective Inhibitor of the Ecto-5'-Nucleotidase CD73
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and metastasis. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of CD73-IN-2, a potent and selective small-molecule inhibitor of CD73. Sourced from patent WO2020151707A1, this document details the compound's mechanism of action, quantitative potency, and relevant experimental protocols. Visual representations of the CD73 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and evaluation methods.
Introduction to CD73 and the Adenosine Pathway
The CD73-adenosine axis is a key immunosuppressive pathway within the tumor microenvironment. Extracellular adenosine, produced predominantly through the enzymatic activity of CD39 and CD73, acts on adenosine receptors (A2A and A2B) on various immune cells, including T cells and natural killer (NK) cells. This signaling cascade ultimately dampens the anti-tumor immune response, enabling cancer cells to evade immune surveillance.
CD73, a glycosylphosphatidylinositol (GPI)-anchored homodimer, is the rate-limiting enzyme in the terminal step of this pathway, the dephosphorylation of AMP to adenosine. Upregulation of CD73 expression is observed in numerous cancer types and is often associated with poor prognosis. Therefore, therapeutic agents that inhibit CD73 activity are of significant interest for cancer treatment, with the potential to restore anti-tumor immunity.
This compound: A Potent CD73 Inhibitor
This compound is a small molecule inhibitor of CD73, identified under CAS number 2452209-05-9. Its chemical formula is C17H25ClN5O7P, and its systematic name is D-Altritol, 2,5-anhydro-1-[6-chloro-4-(cyclopentylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-deoxy-6-O-(phosphonomethyl)-[1][2][3][4].
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CD73. By blocking the conversion of AMP to adenosine, this compound reduces the concentration of immunosuppressive adenosine in the extracellular space. This, in turn, is expected to alleviate the suppression of immune cells within the tumor microenvironment, thereby enhancing the body's natural anti-tumor immune response.
Potency and Efficacy
This compound has demonstrated high potency in in vitro assays. The available quantitative data is summarized in the table below.
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Assay | CD73 | - | 0.09 nM | [5] |
| Cell-based Assay | CD73 | A375 | 2.5 nM | [5] |
Table 1: In vitro potency of this compound.
Currently, specific in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound are not publicly available. However, preclinical studies on other potent CD73 inhibitors have shown significant anti-tumor activity, often in combination with other immunotherapies like checkpoint inhibitors[6][7][8]. It is anticipated that this compound would exhibit similar in vivo efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of CD73 inhibitors like this compound.
Biochemical CD73 Activity Assay (Colorimetric)
This protocol describes a method to determine the enzymatic activity of purified CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1% BSA)
-
This compound or other test inhibitors
-
96-well microplate
Procedure:
-
Prepare a solution of recombinant CD73 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the this compound dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the CD73 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of AMP solution (at a concentration close to its Km value) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular CD73 Activity Assay
This protocol measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Materials:
-
A375 melanoma cells (or other CD73-expressing cancer cell line)
-
Cell culture medium and reagents
-
AMP
-
This compound or other test inhibitors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Adenosine detection kit (e.g., HPLC-based or luminescence-based)
-
96-well cell culture plate
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound in assay buffer to the cells and pre-incubate at 37°C for 30 minutes.
-
Add AMP to the wells to initiate the reaction.
-
Incubate at 37°C for a specific time (e.g., 1-2 hours).
-
Collect the supernatant from each well.
-
Measure the concentration of adenosine in the supernatant using a suitable detection method.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the CD73-Adenosine Pathway and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. chembk.com [chembk.com]
- 2. a2bchem.com [a2bchem.com]
- 3. CAS No. 2452209-05-9 Specifications | Ambeed [ambeed.cn]
- 4. This compound | CD73 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
Data Presentation: Inhibitory Potency of CD73-IN-2
An In-Depth Technical Guide on the Potency and Activity of CD73-IN-2
This technical guide provides a detailed overview of the CD73 inhibitor, this compound, with a focus on its inhibitory potency, the biological pathways it targets, and the methodologies used to characterize its activity. This document is intended for researchers, scientists, and professionals involved in drug development and immuno-oncology.
This compound is a potent inhibitor of the ecto-5'-nucleotidase (CD73) enzyme.[1][2] Its inhibitory activity has been quantified through the determination of its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The available data indicates variability in the IC50 value depending on the experimental context, such as cell-free biochemical assays versus cell-based assays.
| Parameter | Value | Assay Context | Source |
| IC50 | 0.09 nM | Cell-Free (Enzymatic Assay) | WO2020151707A1[1][2] |
| IC50 | 2.5 nM | Cell-Based (A375 cells) | MedChemExpress[1] |
Signaling Pathway of CD73
CD73 is a critical enzyme in the adenosine signaling pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment.[3][4][5] The pathway involves the sequential conversion of extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, into adenosine (ADO).
-
ATP to AMP Conversion : Extracellular ATP is first hydrolyzed into adenosine monophosphate (AMP) by the ectoenzyme CD39.[6]
-
AMP to Adenosine Conversion : CD73 then catalyzes the dephosphorylation of AMP to produce adenosine.[3][6]
-
Immunosuppression : The resulting adenosine binds to its receptors (e.g., A2A and A2B) on the surface of immune cells, such as T cells and Natural Killer (NK) cells.[3][6] This signaling cascade dampens the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[5]
This compound exerts its effect by directly inhibiting the enzymatic activity of CD73, thereby blocking the production of immunosuppressive adenosine.[3] This "removes the brakes" from the immune system, enhancing its ability to recognize and attack cancer cells.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
The Dual Role of CD73 in Oncology: A Technical Guide to its Expression, Signaling, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecto-5'-nucleotidase (CD73), a cell surface enzyme responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, has emerged as a critical player in the tumor microenvironment. Its overexpression in numerous cancer types is frequently associated with poor prognosis, highlighting its potential as both a biomarker and a therapeutic target.[1] This technical guide provides a comprehensive overview of CD73 expression across various malignancies, details key experimental protocols for its detection and quantification, and illustrates the intricate signaling pathways it governs.
CD73 Expression and Prognostic Significance in Cancer
CD73 is heterogeneously expressed across a wide spectrum of human cancers.[1] High expression levels are generally correlated with more aggressive disease and poorer clinical outcomes.[2][3] However, the prognostic value of CD73 can vary depending on the cancer type and the specific cellular populations expressing the enzyme within the tumor microenvironment, which includes tumor cells, stromal cells, and infiltrating immune cells.[1][2]
Quantitative Overview of CD73 Expression in Various Cancer Types
The following table summarizes CD73 expression data from various studies, primarily based on immunohistochemistry (IHC) and gene expression analysis. It is important to note that methodologies and scoring systems can vary between studies, impacting direct comparisons.
| Cancer Type | High Expression Frequency | Prognostic Significance of High Expression | References |
| Glioblastoma | High | Poor Overall Survival | [1][4] |
| Thyroid Carcinoma | High | Poor Overall Survival | [1][2] |
| Sarcoma | High | Poor Overall Survival | [1][4] |
| Pancreatic Carcinoma | High | Poor Overall Survival | [1][2] |
| Stomach Adenocarcinoma | High | Poor Overall Survival | [1][5] |
| Colorectal Carcinoma | High | Poor Overall Survival | [2][5] |
| Renal Cell Carcinoma | ~30% of primary tumors | Worse Disease-Free and Overall Survival | [1][6] |
| Non-Small Cell Lung Cancer | Variable | Poor Overall Survival (in some studies) | [1][2] |
| Triple-Negative Breast Cancer | High | Reduced Overall and Disease-Free Survival | [1][5] |
| Ovarian Cancer | Variable (conflicting reports) | Poor Overall Survival (in some studies) | [1][2] |
| Melanoma | ~54% of metastases | Decreased Overall Survival | [2] |
| Prostate Cancer | High | Poor Prognosis | [5] |
| Bladder Cancer | Variable | Favorable Prognosis (in non-muscle invasive) | [1] |
| Endometrial Carcinoma | Low | Favorable Prognosis | [1] |
| Acute Myeloid Leukemia | High | - | [1] |
Signaling Pathways Involving CD73 in Cancer
CD73's primary role in cancer progression is mediated through the production of adenosine, which in turn activates adenosine receptors (primarily A2A and A2B) on various cells within the tumor microenvironment.[7] This signaling cascade has pleiotropic effects, including potent immunosuppression, promotion of angiogenesis, and direct effects on tumor cell proliferation and metastasis.[1] Furthermore, the expression of CD73 itself is regulated by key oncogenic pathways.
The CD73-Adenosine Axis in Immune Evasion
The canonical pathway of adenosine production in the tumor microenvironment involves the sequential hydrolysis of extracellular ATP by CD39 to AMP, followed by the dephosphorylation of AMP to adenosine by CD73.[8] Adenosine then signals through A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immunity.[9]
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
CD73 in Metastasis and Angiogenesis
Beyond its immunomodulatory functions, CD73-generated adenosine can directly promote tumor cell migration, invasion, and angiogenesis.[10] Activation of adenosine receptors on tumor cells can modulate signaling pathways involved in epithelial-to-mesenchymal transition (EMT), while adenosine's effect on endothelial cells can stimulate the formation of new blood vessels.[11]
Caption: Role of CD73-adenosine signaling in metastasis and angiogenesis.
Regulation of CD73 Expression
The expression of CD73 is not static and can be upregulated by various factors within the tumor microenvironment, creating a feed-forward loop that enhances its pro-tumoral functions. Key regulators include hypoxia, through the activation of Hypoxia-Inducible Factor-1α (HIF-1α), and growth factor signaling pathways such as the EGFR-ERK pathway.[12][13]
Caption: Regulation of CD73 expression by hypoxia and growth factor signaling.
Experimental Protocols for Assessing CD73 Expression
Accurate and reproducible methods for detecting and quantifying CD73 expression are crucial for both research and clinical applications. The following sections provide detailed protocols for the most commonly used techniques.
General Experimental Workflow
A typical workflow for assessing CD73 expression in tumor samples involves sample acquisition and processing, followed by analysis using one or more of the techniques detailed below.
Caption: General experimental workflow for assessing CD73 expression.
Immunohistochemistry (IHC) for CD73 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
IHC allows for the visualization of CD73 protein expression within the context of tissue architecture.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against CD73 (e.g., clone D7F9A)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.[14]
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.[15]
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-CD73 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until desired stain intensity develops.
-
Rinse with deionized water.[16]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.[17]
-
Flow Cytometry for CD73 Expression on Single-Cell Suspensions
Flow cytometry enables the quantification of CD73 expression on different cell populations within a heterogeneous sample.
Materials:
-
Fresh tumor tissue
-
Digestion buffer (e.g., collagenase, hyaluronidase, DNase)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CD73 antibody (e.g., clone AD2)
-
Antibodies against other cell surface markers (e.g., CD45, EpCAM) to identify different cell populations
-
Viability dye (e.g., DAPI, Propidium Iodide)
Protocol:
-
Single-Cell Suspension Preparation:
-
Mechanically mince fresh tumor tissue and incubate in digestion buffer at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet in FACS buffer.
-
-
Staining:
-
Aliquot approximately 1x10^6 cells per tube.
-
Incubate cells with Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Add the cocktail of fluorochrome-conjugated antibodies, including anti-CD73, and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Use appropriate compensation controls and fluorescence minus one (FMO) controls.
-
Quantitative Real-Time PCR (qRT-PCR) for CD73 (NT5E) mRNA Expression
qRT-PCR is a sensitive method to quantify the mRNA expression level of the NT5E gene, which encodes for CD73.
Materials:
-
Tumor tissue or cell pellets
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for human NT5E (CD73) and a reference gene (e.g., GAPDH, ACTB)
Human NT5E (CD73) Primer Sequences:
Protocol:
-
RNA Extraction:
-
Extract total RNA from tumor samples or cells using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for NT5E and the reference gene, and the cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NT5E and the reference gene.
-
Calculate the relative expression of NT5E using the ΔΔCt method.
-
Conclusion and Future Directions
CD73 is a multifaceted molecule that plays a significant role in cancer progression through its immunosuppressive and direct pro-tumoral activities. Its expression is a valuable prognostic marker in several cancer types, and its central role in the adenosine signaling pathway makes it an attractive target for therapeutic intervention. The development of CD73 inhibitors, both small molecules and monoclonal antibodies, is an active area of research, with several agents currently in clinical trials.[1] Future studies will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from anti-CD73 therapies and exploring rational combination strategies with other immunotherapies and conventional cancer treatments. A thorough understanding of CD73 expression patterns and its complex signaling network, facilitated by the robust experimental methodologies outlined in this guide, will be paramount to the successful clinical translation of CD73-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 3. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic significance and immune correlates of CD73 expression in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. CD39/CD73/A2AR pathway and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. CD73 promotes non-small cell lung cancer metastasis by regulating Axl signaling independent of GAS6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD73, Tumor Plasticity and Immune Evasion in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD73 is a hypoxia-responsive gene and promotes the Warburg effect of human gastric cancer cells dependent on its enzyme activity [jcancer.org]
- 14. sysy.com [sysy.com]
- 15. nordicbiosite.com [nordicbiosite.com]
- 16. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 17. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. origene.com [origene.com]
Structural Basis for CD73-IN-2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural basis for the inhibition of CD73 by the potent inhibitor, CD73-IN-2. The document details the molecular interactions governing this inhibition, outlines the experimental protocols for its characterization, and places this interaction within the broader context of the CD73 signaling pathway.
Introduction to CD73 and its Role in the Tumor Microenvironment
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in the tumor microenvironment by generating immunosuppressive adenosine. CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] This extracellular adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to the suppression of anti-tumor immune responses, including the inhibition of T-cell proliferation and function.[2][3] Elevated CD73 expression has been observed in various cancers and is often associated with poor prognosis.[1] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.[1]
The Inhibitor: this compound
This compound is a highly potent, small molecule inhibitor of human CD73. Quantitative analysis reveals its exceptional inhibitory activity.
Quantitative Data for this compound Inhibition
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound | Human CD73 | Biochemical Assay | 0.09 | Patent WO2020151707A1 |
Chemical Structure of this compound (from patent WO2020151707A1, example 1)
(Image of the chemical structure of this compound would be inserted here if available from the patent)
Structural Basis of Inhibition
While a co-crystal structure of CD73 with this compound is not publicly available, the structural basis of inhibition by non-nucleotide small molecules can be inferred from existing crystal structures of CD73 in complex with other inhibitors. The crystal structure of human CD73 in complex with a non-nucleotide inhibitor (PDB ID: 7JV9) reveals key interactions within the enzyme's active site.
The CD73 active site is located at the interface of its N-terminal and C-terminal domains and contains two catalytic zinc ions.[4] Small molecule inhibitors typically occupy the substrate-binding pocket, forming a network of interactions with key amino acid residues. These interactions may include:
-
Coordination with Zinc Ions: The inhibitor may directly coordinate with one or both of the catalytic zinc ions, mimicking the interaction of the phosphate group of AMP.
-
Hydrogen Bonding: Hydrogen bonds are often formed with polar residues within the active site, such as those lining the nucleoside-binding pocket.
-
Hydrophobic Interactions: Non-polar moieties of the inhibitor can engage in hydrophobic interactions with non-polar residues, contributing to binding affinity.
-
Pi-Stacking: Aromatic rings in the inhibitor can form pi-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.
By occupying the active site, this compound competitively prevents the binding of the natural substrate, AMP, thereby blocking the production of adenosine.
Signaling Pathway and Experimental Workflows
CD73 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the role of CD73 in the adenosine signaling pathway within the tumor microenvironment and the point of intervention for CD73 inhibitors.
References
CD73-IN-2: A Technical Guide for Basic Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the purinergic signaling pathway, which plays a significant role in modulating immune responses. As a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] Extracellular adenosine is a potent immunosuppressive molecule that signals through adenosine receptors (primarily A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and macrophages, leading to a dampening of the anti-tumor immune response.[1][2] Upregulation of CD73 is a common feature in the tumor microenvironment (TME) and is associated with poor prognosis in several cancers.[3] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy, aiming to restore and enhance anti-tumor immunity.[1][2]
This technical guide focuses on CD73-IN-2 , a potent small molecule inhibitor of CD73, providing an in-depth overview of its properties and its application in basic immunology research.
This compound: Biochemical and Physicochemical Properties
This compound is a potent inhibitor of CD73 enzymatic activity. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| IC50 (Enzymatic) | 0.09 nM | WO2020151707A1[4] |
| IC50 (A375 cells) | 2.5 nM | MedChemExpress[4] |
| Molecular Formula | C17H25ClN5O7P | MedChemExpress[4] |
| Molecular Weight | 477.84 g/mol | MedChemExpress[4] |
| CAS Number | 2452209-05-9 | MedChemExpress[4] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of CD73. This blockade prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the extracellular environment.
Below is a diagram illustrating the canonical adenosine signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific biological evaluation of this compound can be found in patent WO2020151707A1 . The following sections provide representative, detailed methodologies for key experiments commonly used in the evaluation of CD73 inhibitors.
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This colorimetric assay is a common method to determine the enzymatic activity of CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 protein
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM MgCl2, 0.1% BSA)
-
Malachite Green Reagent
-
384-well microplate
Procedure:
-
Prepare a solution of recombinant CD73 in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of the CD73 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of AMP solution (substrate) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 25 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition of CD73 activity for each concentration of this compound and determine the IC50 value.
In Vivo Murine Syngeneic Tumor Model
This type of study is crucial for evaluating the anti-tumor efficacy of this compound in an immunocompetent host.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c, MC38 for C57BL/6)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).
References
Methodological & Application
Application Notes & Protocols: In Vitro Assay for CD73 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in adenosine signaling pathways. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2][3] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, making CD73 a compelling target for cancer immunotherapy.[4][5][6] This document provides a detailed protocol for an in vitro assay to screen and characterize inhibitors of CD73, such as CD73-IN-2, using a colorimetric method that detects the inorganic phosphate produced.
Signaling Pathway:
The CD73 pathway is a key component of the purinergic signaling cascade that regulates immune responses. Extracellular adenosine triphosphate (ATP) is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine.[5] Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppressive effects.[5]
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine.
Experimental Protocol: CD73 Inhibitor In Vitro Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of CD73 and the inhibitory potential of compounds like this compound. The assay quantifies the amount of inorganic phosphate released from the hydrolysis of AMP.
Materials and Reagents:
-
Recombinant Human CD73 Enzyme[1]
-
Adenosine 5'-monophosphate (AMP) substrate[1]
-
CD73 Inhibitor (e.g., this compound)
-
Phosphate Detection Reagent (e.g., Malachite Green-based)[7]
-
Microplate reader capable of measuring absorbance at ~630-670 nm[1]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow:
The following diagram outlines the key steps of the in vitro assay protocol.
Caption: A schematic of the experimental workflow for the CD73 in vitro inhibitor assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare CD73 Assay Buffer as recommended by the supplier.[7]
-
Thaw recombinant CD73 enzyme on ice and dilute to the desired concentration in cold CD73 Assay Buffer. Keep on ice.[1]
-
Prepare the AMP substrate solution in CD73 Assay Buffer.[7]
-
Prepare a stock solution of the CD73 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor in CD73 Assay Buffer.[7]
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
Blank/Background Control: Contains all reagents except the enzyme.[7]
-
Positive Control (Enzyme Control): Contains all reagents and the solvent used for the inhibitor (vehicle control).[1][7]
-
Test Inhibitor Wells: Contain all reagents and varying concentrations of the inhibitor.[1]
-
Inhibitor Control (Optional): Contains a known CD73 inhibitor as a reference.[7]
-
-
-
Assay Protocol:
-
Add the appropriate volume of CD73 Assay Buffer to all wells.
-
Add the test inhibitor dilutions or vehicle to the respective wells.[1]
-
Add the diluted CD73 enzyme to all wells except the Blank/Background Control.[1][7]
-
Pre-incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.[7]
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).[1]
-
Stop the reaction by adding the Phosphate Detection Reagent to all wells.[7]
-
Incubate at room temperature for a short period to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically 630-670 nm) using a microplate reader.[1]
-
Subtract the absorbance of the Blank/Background Control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Inhibitor / Absorbance of Positive Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation:
The quantitative results of the assay, such as the IC50 values for different inhibitors, should be summarized in a table for clear comparison.
| Inhibitor | IC50 (nM) |
| This compound | Value |
| Reference Inhibitor A | Value |
| Compound X | Value |
Note: The IC50 values presented here are placeholders and should be replaced with experimentally determined data.
This protocol provides a robust and reproducible method for evaluating the in vitro efficacy of CD73 inhibitors. By following these steps, researchers can effectively screen compound libraries, determine inhibitor potency (IC50), and further investigate the mechanism of action of potential drug candidates targeting the CD73 pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for CD73-IN-2 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2][3] In the tumor microenvironment (TME), elevated levels of adenosine dampen the anti-tumor immune response, promoting tumor growth, proliferation, and metastasis.[1][4] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.[2][3][5] CD73-IN-2 is a potent, small molecule inhibitor of CD73 with a reported IC50 of 0.09 nM. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models, based on established methodologies for similar small molecule CD73 inhibitors.
Disclaimer: Limited public data is available for the in vivo use of this compound. The following protocols are based on studies with other small molecule CD73 inhibitors, such as APCP (adenosine 5′-(α,β-methylene) diphosphate) and AB680.[1] Researchers must conduct dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental conditions.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of CD73, thereby blocking the conversion of AMP to adenosine.[6] This reduction in adenosine levels within the TME alleviates the suppression of various immune cells, including T cells and Natural Killer (NK) cells, leading to an enhanced anti-tumor immune response.[3][5]
Signaling Pathway
The CD73 signaling pathway plays a central role in generating an immunosuppressive tumor microenvironment. Extracellular ATP, released by stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, triggering downstream signaling that inhibits their anti-tumor functions.
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Data Presentation
The following table summarizes representative quantitative data from preclinical studies using small molecule CD73 inhibitors in mouse models. This data can serve as a reference for designing experiments with this compound.
| Parameter | Value | Mouse Model | CD73 Inhibitor | Route of Administration | Reference |
| Dosage | 20 mg/kg | KPC tumor-bearing mice | APCP | Intraperitoneal (IP) / Peritumoral | [1] |
| Frequency | Every other day | KPC tumor-bearing mice | APCP | Intraperitoneal (IP) / Peritumoral | [1] |
| Tumor Growth Inhibition | Significant reduction | Melanoma-bearing mice | APCP | Not specified | [7] |
| Modulation of TME | Increased CD8+ T cells | Melanoma-bearing mice | APCP | Not specified | [7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile phosphate-buffered saline (PBS) or 5% dextrose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example for Intraperitoneal Injection):
-
On the day of injection, thaw a stock solution aliquot.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween 80, and PBS. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder PBS.
-
Important: The final concentration of DMSO should be kept low (ideally below 10%) to minimize toxicity in mice.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume of the working solution.
-
Add the stock solution to the pre-mixed vehicle in a stepwise manner, vortexing between each addition to ensure proper mixing and prevent precipitation.
-
The final working solution should be clear and free of precipitates. If precipitation occurs, optimization of the vehicle composition is necessary.
-
Administration of this compound in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice (strain depends on the chosen tumor cell line)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound working solution
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles (e.g., 27-30 gauge)
Experimental Workflow:
Caption: A general workflow for an in vivo efficacy study.
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions using calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound) with similar average tumor volumes.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneal injection). The volume of injection should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
The dosing schedule will need to be optimized, but a starting point could be administration every other day.[1]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor can be processed for downstream analysis, such as flow cytometry to analyze immune cell infiltration, or histology.
-
Pharmacodynamic Analysis: Immune Cell Profiling by Flow Cytometry
Objective: To assess the effect of this compound on the immune cell composition within the tumor microenvironment.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -FoxP3)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.
-
Digest the tissue with a solution of Collagenase D and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS and count them.
-
-
Antibody Staining:
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers.
-
For intracellular markers like FoxP3, perform a fixation and permeabilization step before adding the specific antibody.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells, NK cells).
-
Conclusion
This compound represents a potent tool for investigating the role of the adenosine pathway in cancer and other diseases. The protocols outlined above provide a foundational framework for its use in mouse models. It is imperative for researchers to conduct thorough preliminary studies to establish the optimal dose, administration route, and treatment schedule for this compound in their specific experimental context. Careful experimental design and comprehensive endpoint analysis will be crucial for elucidating the full therapeutic potential of this promising CD73 inhibitor.
References
- 1. CD73-Dependent Adenosine Signaling through Adora2b Drives Immunosuppression in Ductal Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 3. An antibody cocktail targeting two different CD73 epitopes enhances enzyme inhibition and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivochem.com [invivochem.com]
- 5. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
CD73-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73-IN-2 is a highly potent and selective inhibitor of CD73 (Ecto-5'-nucleotidase), an enzyme that plays a critical role in the tumor microenvironment by producing immunosuppressive adenosine.[1] By blocking CD73, this compound can enhance anti-tumor immunity, making it a valuable tool for cancer research and drug development. These application notes provide detailed information on the solubility and preparation of this compound for experimental use.
Physicochemical and Potency Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and experimental dilutions.
Table 1: Physicochemical Properties and Potency of this compound
| Property | Value | Source |
| Molecular Formula | C17H25ClN5O7P | [1] |
| Molecular Weight | 477.84 g/mol | [1][2] |
| CAS Number | 2452209-05-9 | [1] |
| IC50 (CD73) | 0.09 nM | [1][2] |
| IC50 (A375 cells) | 2.5 nM | [1] |
| Appearance | Solid | - |
| Shipping Condition | Blue Ice | [2] |
Solubility and Stock Solution Preparation
Due to the limited availability of specific solubility data for this compound, a generalized protocol based on common practices for potent, small-molecule inhibitors is provided. It is strongly recommended to perform a small-scale solubility test before preparing a large stock solution.
Recommended Solvents
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. For aqueous-based assays, further dilution into cell culture media or buffered solutions is necessary. Care should be taken to avoid precipitation, and the final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent-induced cellular toxicity.
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a small amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.78 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For 4.78 mg, add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Table 2: Example Volumes for Preparing a 10 mM Stock Solution
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 209.28 µL |
| 5 mg | 1.046 mL |
| 10 mg | 2.093 mL |
Experimental Protocols
In Vitro CD73 Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound in a cell-based or biochemical assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human CD73 or cells expressing CD73 (e.g., A375 melanoma cells)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Substrate: Adenosine monophosphate (AMP)
-
Detection reagent for adenosine or phosphate (e.g., malachite green-based phosphate detection kit)
-
96-well microplate
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. The final concentration range should bracket the expected IC50 value. Remember to include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Enzyme/Cell Plating: Add the recombinant CD73 enzyme or the CD73-expressing cells to the wells of the 96-well plate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the AMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and measure the amount of product (adenosine or phosphate) formed using a suitable detection reagent and a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
CD73 Signaling Pathway
The following diagram illustrates the canonical pathway of adenosine production and the point of inhibition by this compound.
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines the key steps in a typical in vitro experiment to determine the potency of this compound.
Caption: A generalized workflow for an in vitro CD73 inhibition assay.
Disclaimer
The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the researcher to ensure the accuracy and validity of their results. Always refer to the product datasheet and relevant literature for the most up-to-date information.
References
Application Notes and Protocols for Cell-Based Assays: Evaluating CD73 Inhibition with CD73-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in extracellular purinergic signaling.[1][2] It is a key enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to produce adenosine.[1][3][4] In the tumor microenvironment (TME), this function is particularly significant. High concentrations of extracellular adenosine act as a potent immunosuppressive molecule, dampening the anti-tumor immune response by signaling through adenosine receptors (primarily A2A and A2B) on various immune cells, including T cells and Natural Killer (NK) cells.[3][5][6] This suppression of immune surveillance allows cancer cells to evade destruction and proliferate.[1][7]
CD73 is overexpressed in many types of cancer, and its high expression is often associated with poor prognosis and resistance to therapy.[1][8][9] This makes CD73 a compelling therapeutic target in immuno-oncology.[1][8][10] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.[3][9][10]
CD73-IN-2 is a small molecule inhibitor designed to block the enzymatic activity of CD73. These application notes provide detailed protocols for cell-based assays to characterize the potency and efficacy of this compound in inhibiting CD73 activity on cancer cells. Two primary methods are described: a phosphate-based colorimetric assay and an adenosine-based fluorometric assay.
The CD73-Adenosine Signaling Pathway
The diagram below illustrates the enzymatic cascade leading to adenosine production and its subsequent immunosuppressive effects. Stressed or dying cells in the tumor microenvironment release adenosine triphosphate (ATP).[3] Cell surface ectonucleotidases CD39 and CD73 work in tandem to convert ATP to adenosine. This compound specifically targets the final, rate-limiting step of this pathway.[11]
Experimental Principles and Workflow
The cell-based assays are designed to quantify the enzymatic activity of CD73 expressed on the surface of intact cells. The general workflow involves seeding CD73-positive cells, treating them with various concentrations of this compound, adding the substrate (AMP), and finally measuring one of the reaction products (inorganic phosphate or adenosine). The reduction in product formation correlates with the inhibitory activity of the compound.
Protocol 1: CD73 Inhibition Assay via Phosphate Detection
This method quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP. It is a robust and cost-effective method suitable for high-throughput screening.
Materials and Reagents
-
Cells: MDA-MB-231 (human breast cancer) or other high CD73-expressing cell line.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Phosphate-free buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM glucose, pH 7.4).[12]
-
Test Compound: this compound, dissolved in DMSO (10 mM stock).
-
Substrate: Adenosine 5'-monophosphate (AMP), 10 mM stock in Assay Buffer.
-
Detection Reagent: Biomol® Green (or similar malachite green-based reagent) for phosphate detection.
-
Plates: 96-well, flat-bottom, clear, cell culture-treated plates.
-
Equipment: Multichannel pipette, microplate reader (absorbance at 620-640 nm), CO₂ incubator.
Experimental Protocol
-
Cell Seeding:
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed 25,000 cells/well in 100 µL of culture medium into a 96-well plate.[13]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in Assay Buffer. Start with a 2X final concentration (e.g., if the final desired highest concentration is 10 µM, prepare a 20 µM solution). Include a "vehicle control" (DMSO only) and a "no enzyme" control (cells with no AMP).
-
Gently aspirate the culture medium from the wells.
-
Wash cells twice with 100 µL of pre-warmed Assay Buffer.[12]
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Prepare a 2X AMP substrate solution (e.g., 40 µM for a 20 µM final concentration) in Assay Buffer.
-
Add 50 µL of the 2X AMP solution to all wells except the "no enzyme" controls. The final volume is now 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes.[12] Note: The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Phosphate Detection:
-
Carefully transfer 80 µL of the supernatant from each well to a new clear 96-well plate.
-
Add 100 µL of the Biomol® Green reagent to each well.
-
Incubate at room temperature for 20-30 minutes, protected from light, to allow color development.
-
Measure the absorbance at ~630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100
-
Plot the % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: CD73 Inhibition Assay via Adenosine Detection
This method directly measures the production of adenosine using a sensitive fluorometric assay kit. It is highly specific and useful for confirming results from the phosphate assay.
Materials and Reagents
-
Cells, Medium, Assay Buffer, Compound, Substrate: As described in Protocol 1.
-
Detection Kit: Adenosine Assay Kit (Fluorometric, e.g., Abcam ab211094).[14][15] This kit typically includes an Adenosine Probe, Converter Enzyme, and Developer.
-
Plates: 96-well, flat-bottom, black, clear bottom, cell culture-treated plates.
-
Equipment: Multichannel pipette, microplate reader (fluorescence, Ex/Em = 535/587 nm), CO₂ incubator.
Experimental Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a black-walled 96-well plate.
-
-
Enzymatic Reaction:
-
Follow step 3 from Protocol 1 to initiate and run the enzymatic reaction.
-
-
Adenosine Quantification:
-
Prepare the Reaction Mix from the Adenosine Assay Kit according to the manufacturer's instructions.[14]
-
Transfer 50 µL of supernatant from the cell plate to a new black 96-well plate.
-
Add 50 µL of the kit's Reaction Mix to each well.[14]
-
Incubate at room temperature for 15-30 minutes, protected from light.[14][15]
-
-
Data Analysis:
-
Create a standard curve using the adenosine standard provided in the kit.
-
Convert the fluorescence readings of the samples to adenosine concentration (µM) using the standard curve.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
Data Presentation
The following tables present representative data for the inhibition of CD73 by this compound.
Table 1: Representative Inhibition Data for this compound in MDA-MB-231 Cells
| This compound (nM) | Absorbance (630 nm) | % Inhibition |
| 0 (Vehicle) | 0.850 | 0.0% |
| 0.1 | 0.835 | 1.8% |
| 1 | 0.791 | 6.9% |
| 10 | 0.553 | 35.0% |
| 50 | 0.247 | 70.9% |
| 100 | 0.128 | 85.0% |
| 500 | 0.060 | 92.9% |
| 1000 | 0.051 | 94.0% |
Table 2: Summary of this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | CD73 Expression | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast | High | 25.5 |
| NCI-H460 | Non-Small Cell Lung | Moderate | 78.2 |
| Calu-6 | Non-Small Cell Lung | High | 31.8 |
| SK-OV-3 | Ovarian | Moderate | 95.4 |
Note: Data are for illustrative purposes and should be determined experimentally. The potency of inhibitors can vary between cell lines depending on the level of target expression and other cellular factors.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Contamination of reagents with phosphate (Protocol 1).- High endogenous adenosine in serum (Protocol 2). | - Use phosphate-free buffers and high-purity water.- Ensure thorough washing of cells before adding Assay Buffer. |
| Low Signal / Low Activity | - Low CD73 expression on the cell line.- Insufficient cell number.- Short incubation time. | - Confirm CD73 expression by Western Blot or FACS.- Increase cell seeding density.- Optimize reaction time. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette carefully.- Do not use the outer wells of the plate. |
| IC50 Curve Does Not Fit | - Incorrect compound dilutions.- Compound precipitation at high concentrations. | - Prepare fresh serial dilutions for each experiment.- Check the solubility of the compound in the assay buffer. |
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 5. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment [mdpi.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting CD73 to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. content.abcam.com [content.abcam.com]
- 15. abcam.com [abcam.com]
Application Notes and Protocols for In Vivo Efficacy Studies of CD73 Inhibitors
Disclaimer: Publicly available information on the in vivo efficacy of a specific compound designated "CD73-IN-2" is limited. Therefore, these application notes and protocols are based on a representative and well-characterized small molecule CD73 inhibitor, AB680 (Quemliclustat) , to provide a detailed guide for researchers in the field. The principles and methods described herein are broadly applicable to the preclinical evaluation of other small molecule CD73 inhibitors.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME) by converting adenosine monophosphate (AMP) to adenosine.[1] Adenosine is a potent immunosuppressive molecule that impairs the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[2] Inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[1]
These application notes provide an overview of the in vivo efficacy of the potent and selective small molecule CD73 inhibitor, AB680, and detailed protocols for its preclinical evaluation in syngeneic mouse models.
Mechanism of Action of CD73 Inhibition
CD73 is the final enzyme in the canonical pathway of extracellular adenosine production. This pathway begins with the release of adenosine triphosphate (ATP) from stressed or dying tumor cells. The ecto-enzyme CD39 converts ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine.[1] Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to the suppression of their anti-tumor functions.
CD73 inhibitors, such as AB680, block the enzymatic activity of CD73, thereby preventing the production of immunosuppressive adenosine.[1] This restores the function of effector immune cells within the TME, leading to enhanced tumor cell killing.[3]
Figure 1: CD73-Mediated Immunosuppression Pathway and Point of Inhibition.
Quantitative Data Summary
The in vivo efficacy of AB680 has been demonstrated in various preclinical models. The following tables summarize key quantitative data from these studies.
| Compound | Assay | Cell Line | IC50 / Ki | Reference |
| AB680 | CD73 Inhibition (human) | - | Ki: 5 pM | [1] |
| AB680 | CD73 Inhibition (human CD8+ T-cells) | - | IC50 < 0.01 nM | [4] |
Table 1: In Vitro Potency of AB680.
| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| B16F10 Melanoma | AB680 | 10 mg/kg, once daily | Significant reduction in tumor burden | Increased CD8+ T-cell infiltration | [3] |
| B16F10 Melanoma | AB680 + anti-PD-1 | 10 mg/kg AB680 (daily) + anti-PD-1 | Significantly decreased tumor burden and increased survival compared to vehicle | Enhanced anti-tumor immunity | [3] |
| KP4662-G12C Pancreatic Cancer | A0001421 (CD73i) + anti-PD-1 | 30 mg/kg CD73i (daily) + 10 mg/kg anti-PD-1 (twice weekly) | Significant tumor growth retardation | Comparable to KRAS inhibitor alone | [5] |
| Spontaneous Pancreatic Cancer (KC model) | AB680 | 10 mg/kg, 3 times/week (oral gavage) | Significantly less pancreatitis and PanIN formation | Increased M1 macrophages, CD4+ and CD8+ T cells | [6] |
| Syngeneic Pancreatic Cancer | AB680 + Radiofrequency Ablation (RFA) | 10 mg/kg, every other day (IP) | Sustained tumor growth inhibition | Increased tumor necrosis and anti-tumor immunity | [7] |
Table 2: Summary of In Vivo Efficacy of AB680 and other CD73 inhibitors.
Experimental Protocols
Animal Models
Syngeneic mouse models are essential for evaluating immuno-oncology agents as they utilize immunocompetent mice, allowing for the study of the interaction between the therapeutic, the tumor, and the host immune system.[8]
-
Strains: C57BL/6J and BALB/c are commonly used inbred strains.[8]
-
Cell Lines:
-
B16F10 (Melanoma): Syngeneic to C57BL/6 mice.[3]
-
CT26 and MC38 (Colon Carcinoma): Syngeneic to BALB/c and C57BL/6 mice, respectively.[9]
-
KP4662-G12C (Pancreatic Cancer): Derived from a KRASG12C/p53R172H mutant mouse model, syngeneic to C57BL/6J mice.[5][10]
-
EMT6 (Breast Cancer): Syngeneic to BALB/c mice.[11]
-
Tumor Implantation
-
Culture selected tumor cells in appropriate media and conditions.[3][11]
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.[9]
-
Subcutaneously inject 5 x 105 to 2 x 106 cells into the flank of the appropriate mouse strain.[9]
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: Volume = (width2 x length)/2.[10]
Treatment Administration
-
Formulation: AB680 for intraperitoneal (IP) injection can be formulated in 10% DMSO + 90% SBE-β-cyclodextrin in 0.9% saline. For oral gavage, it can be similarly formulated.[6][7]
-
Dosing and Schedule:
-
Initiate treatment when tumors reach a predetermined size (e.g., >150 mm3).[5][10]
Figure 2: Experimental Workflow for a Syngeneic Tumor Model Study.
Endpoint Analysis
-
Tumor Growth: Continue to monitor tumor volume throughout the study.[10]
-
Survival: Monitor animal survival as a primary endpoint.[3]
-
Immunophenotyping:
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions.
-
Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for myeloid-derived suppressor cells).
-
Analyze by flow cytometry to determine the composition of the tumor immune infiltrate.[3]
-
-
Pharmacodynamic Analysis:
-
Histology:
-
Fix tumor tissue in formalin and embed in paraffin.
-
Perform immunohistochemistry (IHC) for markers of interest (e.g., CD8 for cytotoxic T cells, Ki-67 for proliferation).[5]
-
Conclusion
The inhibition of CD73 with small molecules like AB680 presents a compelling strategy for cancer immunotherapy. The protocols outlined above provide a framework for the in vivo evaluation of CD73 inhibitors, enabling researchers to assess their efficacy, mechanism of action, and potential for combination therapies. Rigorous preclinical studies using these methods are crucial for the clinical translation of this promising class of therapeutics.
References
- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abstract A46: CD73 inhibition enhances the effect of anti-PD-1 therapy on KRAS-mutated pancreatic cancer model | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 6. Preventive Treatment with a CD73 Small Molecule Inhibitor Enhances Immune Surveillance in K-Ras Mutant Pancreatic Intraepithelial Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]
- 8. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 9. tandfonline.com [tandfonline.com]
- 10. arcusbio.com [arcusbio.com]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols: Combining CD73-IN-2 with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in tumor immune evasion.[1][2] It is the final enzyme in the purinergic signaling pathway that converts extracellular adenosine monophosphate (AMP) to adenosine.[2][3][4] This accumulation of adenosine in the tumor microenvironment (TME) has potent immunosuppressive effects, inhibiting the function of various immune cells, including T cells and Natural Killer (NK) cells, and promoting the activity of regulatory T cells (Tregs).[1][5][6] High expression of CD73 in various cancers is often associated with a poor prognosis.[3][7]
Checkpoint inhibitors, such as antibodies targeting Programmed Death-1 (PD-1), Programmed Death-Ligand 1 (PD-L1), and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), have revolutionized cancer treatment by restoring anti-tumor immunity.[8][9] However, a significant number of patients do not respond to these therapies, often due to alternative immunosuppressive mechanisms within the TME.[8] The upregulation of the CD73-adenosine pathway is one such resistance mechanism.[3]
Combining a CD73 inhibitor, such as CD73-IN-2, with checkpoint inhibitors presents a promising therapeutic strategy.[5][6][10] This combination therapy aims to simultaneously block two distinct immunosuppressive pathways: the adenosine-mediated suppression and the PD-1/PD-L1 or CTLA-4 checkpoint axis. Preclinical studies have demonstrated that this dual blockade can lead to synergistic anti-tumor effects, enhancing the immune response and leading to improved tumor control.[8][9][11]
Signaling Pathway and Mechanism of Action
The CD73-adenosine pathway and the PD-1/PD-L1 checkpoint pathway are key regulators of the anti-tumor immune response. The following diagram illustrates the interplay between these two pathways and the rationale for their combined inhibition.
Preclinical Efficacy of Combined CD73 and Checkpoint Inhibition
Multiple preclinical studies have demonstrated the enhanced anti-tumor activity of combining CD73 inhibition with checkpoint blockade across various cancer models. The following table summarizes key quantitative data from these studies.
| Cancer Model | Treatment Arms | Key Findings | Reference |
| MC38-OVA (Colon Carcinoma) | Isotype Control, Anti-CD73, Anti-PD-1, Anti-CTLA-4, Anti-CD73 + Anti-PD-1, Anti-CD73 + Anti-CTLA-4 | Combination of anti-CD73 with either anti-PD-1 or anti-CTLA-4 significantly inhibited tumor growth compared to monotherapies. The combination therapy was dependent on CD8+ T cells and IFN-γ. | [8][9] |
| RM-1 (Prostate Cancer) | Isotype Control, Anti-CD73, Anti-PD-1, Anti-CTLA-4, Anti-CD73 + Anti-PD-1, Anti-CD73 + Anti-CTLA-4 | Anti-CD73 mAb significantly enhanced the activity of both anti-CTLA-4 and anti-PD-1 mAbs. | [8][9] |
| 4T1.2 (Metastatic Breast Cancer) | Isotype Control, Anti-CD73, Anti-PD-1, Anti-CTLA-4, Anti-CD73 + Anti-PD-1, Anti-CD73 + Anti-CTLA-4 | Combination therapy significantly improved survival in a metastatic breast cancer model. | [8][9][11] |
| MCA-induced Fibrosarcomas | Isotype Control, Anti-CD73, Anti-PD-1, Anti-CD73 + Anti-PD-1 | Anti-CD73 mAb significantly enhanced the activity of anti-PD-1 mAb against chemically induced fibrosarcomas. | [8][9] |
| EGFR-mutated NSCLC Xenograft | Isotype Control, Anti-CD73, Anti-PD-L1, Anti-CD73 + Anti-PD-L1 | Combination of anti-CD73 and anti-PD-L1 significantly inhibited tumor growth, increased tumor-infiltrating CD8+ T cells, and enhanced IFN-γ and TNF-α production by these T cells. Monotherapies had no significant effect. | [12][13] |
| CT26 (Colorectal Cancer) | Vehicle, 5FU+OHP, aCD73+aPD-L1+5FU+OHP | The combination of anti-CD73, anti-PD-L1, and chemotherapy (5FU+OHP) resulted in a 50% complete response rate. | [14] |
| MCA205 (Sarcoma) | Vehicle, 5FU+OHP, aCD73+aPD-L1+5FU+OHP | The combination of anti-CD73, anti-PD-L1, and chemotherapy (5FU+OHP) led to a 61.5% complete response rate. | [14] |
Experimental Protocols
The following are generalized protocols for evaluating the combination of a CD73 inhibitor (e.g., this compound or an anti-CD73 antibody) and a checkpoint inhibitor in a preclinical setting. Specific details such as cell line, mouse strain, and antibody clones should be optimized for the specific cancer model.
In Vivo Tumor Model Studies
A general workflow for an in vivo efficacy study is depicted below.
1. Cell Culture and Tumor Inoculation:
- Culture the desired cancer cell line (e.g., MC38, CT26) in appropriate media and conditions.
- Harvest cells and resuspend in a suitable buffer (e.g., PBS or Matrigel).
- Subcutaneously inject tumor cells (typically 1 x 10^5 to 1 x 10^6 cells) into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).
2. Treatment Groups:
- Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle/Isotype Control
- Group 2: CD73 Inhibitor (e.g., this compound or anti-CD73 antibody)
- Group 3: Checkpoint Inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody)
- Group 4: CD73 Inhibitor + Checkpoint Inhibitor
3. Dosing and Administration:
- Administer agents via an appropriate route (e.g., intraperitoneal injection).
- A typical dosing schedule for antibodies is 100-200 µg per mouse, 2-3 times per week.[15]
- Dosing for small molecule inhibitors like this compound should be determined based on prior pharmacokinetic and pharmacodynamic studies.
4. Monitoring and Endpoints:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
- At the end of the study, tumors and spleens can be harvested for further analysis.
Immune Cell Analysis by Flow Cytometry
1. Sample Preparation:
- Harvest tumors and spleens at the study endpoint.
- Prepare single-cell suspensions from tumors by mechanical dissociation and enzymatic digestion (e.g., with collagenase and DNase).
- Prepare single-cell suspensions from spleens by mechanical dissociation and red blood cell lysis.
2. Staining:
- Stain cells with a panel of fluorescently labeled antibodies to identify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, NK cells, myeloid-derived suppressor cells).
- Include markers for activation and exhaustion (e.g., CD69, Ki-67, Granzyme B, PD-1, TIM-3).
- Perform intracellular staining for cytokines (e.g., IFN-γ, TNF-α) after ex vivo restimulation.
3. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data to quantify the frequency and activation status of different immune cell populations within the TME and spleen.
Cytokine Analysis
1. Sample Collection:
- Collect blood from mice at various time points during the study to obtain serum or plasma.
- Alternatively, culture splenocytes or tumor-infiltrating lymphocytes ex vivo and collect the supernatant.
2. Measurement:
- Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key cytokines such as IFN-γ, TNF-α, IL-2, and IL-10.
Conclusion
The combination of CD73 inhibitors with checkpoint blockade is a scientifically sound and promising strategy in cancer immunotherapy.[5][6][10] By targeting both the immunosuppressive adenosine pathway and established immune checkpoints, this approach has the potential to overcome resistance to single-agent immunotherapy and improve patient outcomes. The provided protocols offer a framework for the preclinical evaluation of such combination therapies, enabling researchers to further investigate their efficacy and mechanism of action.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What are CD73 modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 6. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting CD73 Enhances the Antitumor Activity of Anti-PD-1 and Anti-CTLA-4 mAbs | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Targeting CD73 enhances the antitumor activity of anti-PD-1 and anti-CTLA-4 mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI Insight - Anti–PD-L1 and anti-CD73 combination therapy promotes T cell response to EGFR-mutated NSCLC [insight.jci.org]
- 14. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Protocols for Measuring Adenosine Levels Following Treatment with CD73-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction Extracellular adenosine plays a critical role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system[1][2]. The production of adenosine is primarily regulated by the ecto-5'-nucleotidase enzyme, CD73, which catalyzes the conversion of adenosine monophosphate (AMP) to adenosine[1][3]. This is the final and rate-limiting step in the canonical pathway of extracellular ATP degradation[4][5]. CD73-IN-2 is a potent, small-molecule inhibitor of CD73, with a reported IC50 of 0.09 nM[6]. By blocking CD73 activity, this compound aims to reduce adenosine levels, thereby restoring anti-tumor immune responses[1][2].
This application note provides detailed protocols for measuring changes in adenosine levels in both in vitro and ex vivo models following treatment with this compound. The methodologies described herein are essential for evaluating the pharmacodynamic efficacy of CD73 inhibitors and understanding their biological impact.
The CD73-Adenosine Signaling Pathway
The generation of immunosuppressive adenosine in the extracellular space is a multi-step process. Pro-inflammatory ATP is first converted to AMP by the ecto-enzyme CD39. CD73 then hydrolyzes AMP to produce adenosine, which can bind to its receptors on immune cells, dampening their activity[5]. This compound specifically blocks this final conversion step.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
Measuring the effect of this compound requires a systematic approach, from initial in vitro validation to ex vivo analysis in biological fluids. Accurate quantification of adenosine is challenging due to its rapid metabolism and clearance, necessitating specialized sample collection and processing techniques[7][8].
Caption: General experimental workflow for measuring adenosine after this compound treatment.
Experimental Protocols
Protocol 1: In Vitro CD73 Activity Assay Using Cell Cultures
This protocol details the measurement of adenosine production in the supernatant of CD73-expressing cancer cells treated with this compound.
Materials:
-
This compound (MedChemExpress Cat. No. HY-139363 or equivalent)
-
Adenosine monophosphate (AMP)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed CD73-expressing cells in a 96-well plate at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS). Remove culture medium from cells, wash once with PBS, and add the this compound dilutions. Incubate for 30-60 minutes at 37°C.
-
Enzymatic Reaction: Add AMP to each well to a final concentration of 10-50 µM to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The adenosine level in the supernatant should peak around 30 minutes before declining due to its low stability[10].
-
Sample Collection: After incubation, collect the supernatant. Immediately proceed to sample processing for analysis (Protocol 3 or 4) or flash-freeze and store at -80°C. For LC-MS/MS, it is recommended to add a "STOP solution" or perform immediate protein precipitation.
Protocol 2: Ex Vivo Adenosine Measurement in Plasma
This protocol is for collecting blood from animal models to accurately measure circulating adenosine levels, which are highly susceptible to in vitro artifacts[11].
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
This compound formulation for in vivo administration
-
"STOP Solution" : A critical component to prevent ex vivo adenosine metabolism. A common formulation includes:
-
Dipyridamole (adenosine transporter inhibitor)
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, adenosine deaminase inhibitor)
-
α,β-Methylene adenosine 5'-diphosphate (APCP, CD73 inhibitor)
-
EDTA (prevents coagulation and inhibits some ectonucleotidases)[11]
-
-
Anticoagulant-coated collection tubes pre-loaded with STOP solution.
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to animals according to the study design.
-
Blood Collection: At the desired time point post-dosing, collect blood via cardiac puncture or other appropriate method. Crucially, the blood must be collected directly into a tube containing the STOP solution and mixed immediately [7]. The ratio of blood to STOP solution should be optimized (e.g., 4:1).
-
Plasma Preparation: Centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant without disturbing the buffy coat. For immediate analysis, proceed to Protocol 3. Otherwise, flash-freeze the plasma in liquid nitrogen and store at -80°C until analysis.
Protocol 3: Adenosine Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity in quantifying adenosine[12][13].
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma or supernatant samples on ice.
-
To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine)[14].
-
Vortex thoroughly for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Chromatographic Separation:
-
HPLC System: Agilent 1260 Infinity II or equivalent[8].
-
Column: A column suitable for polar analytes, such as a C18 or HILIC column (e.g., XSELECT HSS T3, 2.5 µm)[15].
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[15].
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium formate and 0.1% formic acid[15].
-
Gradient: Develop a gradient to separate adenosine from other matrix components. A typical run time is 4-5 minutes[12][15].
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500)[16].
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Quantification: Generate a standard curve using known concentrations of adenosine spiked into a representative matrix (e.g., control plasma). Quantify adenosine in unknown samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.
Protocol 4: Adenosine Quantification by Fluorometric Assay
Commercially available kits offer a simpler, high-throughput alternative to LC-MS/MS.
Procedure (General Example based on commercial kits[17]):
-
Kit Preparation: Prepare reagents, adenosine standards, and controls according to the manufacturer's instructions.
-
Sample Preparation: Samples may require deproteinization using a 10 kDa spin filter to remove enzymes that could interfere with the assay[15].
-
Standard Curve: Prepare a standard curve using the provided adenosine standards.
-
Assay Reaction: Add samples and standards to a 96-well microplate. Add the reaction mix, which typically contains adenosine deaminase and other enzymes in a coupled reaction that produces a fluorescent product[17].
-
Incubation: Incubate the plate for the time specified in the kit protocol (e.g., 30-60 minutes) at room temperature, protected from light.
-
Measurement: Read the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm)[17].
-
Calculation: Calculate the adenosine concentration in the samples based on the standard curve.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for robust interpretation of the inhibitor's effect.
Caption: Expected logical relationship between this compound treatment and adenosine levels.
Table 1: In Vitro Dose-Response of this compound on Adenosine Production
This table is used to present data from the in vitro cell-based assay to determine the IC50 value of this compound.
| This compound Conc. (nM) | Adenosine (µM) | % Inhibition |
| 0 (Vehicle) | 15.2 ± 0.8 | 0% |
| 0.01 | 13.1 ± 0.6 | 13.8% |
| 0.1 | 7.8 ± 0.5 | 48.7% |
| 1 | 2.5 ± 0.3 | 83.6% |
| 10 | 0.9 ± 0.2 | 94.1% |
| 100 | 0.4 ± 0.1 | 97.4% |
| IC50 (nM) | 0.12 |
Data are representative. Values are Mean ± SD.
Table 2: Ex Vivo Plasma Adenosine Levels in a Murine Model
This table compares plasma adenosine concentrations in animals treated with vehicle versus this compound.
| Treatment Group | N | Plasma Adenosine (nmol/L) | % Reduction vs. Vehicle | P-value |
| Vehicle Control | 8 | 25.6 ± 6.1 | - | - |
| This compound (10 mg/kg) | 8 | 8.2 ± 2.5 | 68.0% | <0.001 |
Data are representative. Values are Mean ± SD. Statistical analysis performed using a Student's t-test.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conversion of ATP to adenosine by CD39 and CD73 in multiple myeloma can be successfully targeted together with adenosine receptor A2A blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of plasma adenosine concentration: methodological and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. med.und.edu [med.und.edu]
- 15. Plasma adenosine analysis [bio-protocol.org]
- 16. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine Assay Kit. Fluorometric. Quantification. (ab211094) | Abcam [abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis of CD73 Expression on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical immune checkpoint and a key enzyme in the purinergic signaling pathway.[1][2] It plays a central role in generating extracellular adenosine by converting adenosine monophosphate (AMP) to adenosine.[3][4][5] Extracellular adenosine is a potent immunosuppressive molecule that, upon binding to its receptors (primarily A2A and A2B) on immune cells, dampens anti-tumor immune responses.[1][6] This allows tumor cells to evade immune surveillance and proliferate.[1][2]
The CD73-adenosine axis is a promising target in immuno-oncology.[3] Elevated adenosine levels in the tumor microenvironment (TME) inhibit the function of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[1] Consequently, targeting CD73 with monoclonal antibodies or small molecule inhibitors is being actively explored in preclinical and clinical settings to restore anti-tumor immunity, often in combination with other immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4.[2][3][7]
Flow cytometry is a powerful and indispensable technique for the detailed analysis of CD73 expression on diverse immune cell populations. It allows for the precise identification and quantification of CD73-expressing cells within complex biological samples such as peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs). This application note provides comprehensive protocols and guidelines for the flow cytometric analysis of CD73 on human immune cells.
The CD73-Adenosine Signaling Pathway
The generation of immunosuppressive adenosine in the extracellular space is a two-step enzymatic process primarily mediated by the ectonucleotidases CD39 and CD73. Extracellular ATP, often released from stressed or dying cells, is first hydrolyzed to ADP and then to AMP by CD39. Subsequently, CD73 catalyzes the final and rate-limiting step, converting AMP to adenosine.[4][5][8] This adenosine then exerts its immunosuppressive effects by binding to adenosine receptors on target immune cells.
Caption: The CD73-adenosine immunosuppressive signaling pathway.
CD73 Expression on Immune Cell Subsets
CD73 is expressed on a variety of immune cells, and its expression levels can be indicative of cell activation state and function. The following table summarizes typical CD73 expression patterns on major human immune cell populations. It is important to note that expression can vary depending on the tissue microenvironment, disease state, and prior treatments.
| Immune Cell Subset | Typical CD73 Expression Level | Key References |
| T Cells | ||
| Naive CD4+ T Cells | Low to Negative | [9] |
| Memory CD4+ T Cells | Variable, subset-dependent | [9] |
| Regulatory T Cells (Tregs) | Often high in mice, but human Tregs rarely express surface CD73.[6] Instead, CD73 from other cells or exosomes is thought to be the source of adenosine.[6] | [6][8][10] |
| Naive CD8+ T Cells | Higher than memory CD8+ T cells | [8] |
| Memory CD8+ T cells | Highly expressed in tumors | [2] |
| B Cells | ||
| Naive B Cells | High | [9][11] |
| Class-Switched Memory B Cells | High (highest on tumor-infiltrating B-cells) | [11][12] |
| Plasmablasts | Negative | [11][12] |
| Natural Killer (NK) Cells | Low on resting peripheral blood NK cells. Can be upregulated in the TME. | [7][13] |
| Monocytes | Variable, can be significantly higher in patients with certain malignancies (e.g., Multiple Myeloma). | [14] |
Experimental Protocols
I. Preparation of Single-Cell Suspensions
A. From Peripheral Blood (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.
-
Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.[15]
-
Aspirate the upper layer and carefully collect the buffy coat containing PBMCs at the plasma-Ficoll interface.[15]
-
Wash the collected PBMCs with PBS and centrifuge at 300-400 x g for 5-10 minutes at 4°C.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 2 mM EDTA) and perform a cell count and viability assessment.
B. From Solid Tissues (e.g., Tumors)
-
Place the fresh tissue sample in ice-cold RPMI or DMEM media supplemented with 2% FBS.[16]
-
Mince the tissue into small pieces (1-2 mm) using sterile scissors or a scalpel.
-
Transfer the minced tissue into a digestion buffer containing enzymes such as collagenase and DNase I. The specific enzyme cocktail and incubation time will need to be optimized for the tissue type.
-
Incubate at 37°C with gentle agitation for the optimized duration.
-
Disperse the cells by gentle pipetting and pass the suspension through a 70 µm cell strainer to obtain a single-cell suspension.[15]
-
Wash the cells with media and, if necessary, perform red blood cell lysis.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer for cell counting and subsequent staining.
II. Antibody Staining Protocol
This protocol outlines a direct immunofluorescence staining procedure.
-
Cell Number: Aliquot approximately 1 x 10^6 cells in 100 µL of staining buffer into a 5 mL polystyrene flow cytometry tube or a 96-well plate.
-
Fc Receptor Block: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., Human TruStain FcX™) for 10-15 minutes at 4°C.
-
Surface Staining: Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies against CD73 and other cell surface markers for immune cell identification (e.g., CD3, CD4, CD8, CD19, CD56).
-
Incubation: Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of staining buffer.
-
Viability Dye (Optional but Recommended): If a viability dye is to be used, follow the manufacturer's protocol. This is typically done before or after the surface staining.
-
Acquisition: Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, cells can be fixed in 1-2% paraformaldehyde, but this may affect some fluorochromes.
Caption: Experimental workflow for flow cytometry staining.
III. Gating Strategy for Data Analysis
A sequential gating strategy is crucial for accurately identifying immune cell populations and quantifying CD73 expression.
-
Time Gate: Gate on events over time to exclude any potential clogs or instrument instability during acquisition.
-
Singlet Gating: Use forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Viability Gate: Gate on live cells using a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
Lymphocyte/Monocyte Gate: Use forward scatter (FSC) and side scatter (SSC) to identify the lymphocyte and monocyte populations.
-
Immune Cell Subsets: From the live singlet gate, use specific lineage markers to identify different immune cell populations (e.g., CD3+ for T cells, CD19+ for B cells, CD56+ for NK cells).
-
CD73 Expression: Within each identified immune cell population, analyze the expression of CD73. Use a fluorescence minus one (FMO) control for CD73 to accurately set the positive gate.
Caption: A representative gating strategy for CD73 analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Low antigen expression- Improper antibody storage- Insufficient antibody concentration | - Use a brighter fluorochrome for the CD73 antibody.[17][18]- Ensure antibodies are stored correctly and have not expired.[17][19]- Titrate the antibody to determine the optimal concentration. |
| High Background | - Non-specific antibody binding- Insufficient washing- Dead cells | - Use an Fc block.[18]- Increase the number of wash steps.[18]- Use a viability dye to exclude dead cells from the analysis. |
| Poor Cell Viability | - Harsh sample preparation | - Perform all steps at 4°C with ice-cold reagents.[17]- Minimize the time between sample collection and analysis. |
| Cell Aggregation | - Presence of Ca2+ and Mg2+- Free DNA from dead cells | - Use Ca2+/Mg2+-free buffers with EDTA.[20]- Add DNase I to the buffer.[20]- Filter cells through a 30-70 µm strainer before acquisition.[20] |
Conclusion
The analysis of CD73 expression on immune cells by flow cytometry is a critical tool for understanding its role in health and disease, particularly in the context of cancer immunology. The protocols and guidelines provided in this application note offer a robust framework for researchers and drug development professionals to accurately quantify CD73 expression on various immune cell subsets. Careful sample preparation, appropriate antibody selection and titration, and a well-defined gating strategy are paramount for obtaining reliable and reproducible results, which are essential for advancing the development of novel immunotherapies targeting the CD73-adenosine pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest [proquest.com]
- 4. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells | Semantic Scholar [semanticscholar.org]
- 5. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 8. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Functional expression of CD73 on human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD73 Dysregulates Monocyte Anti-Tumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Immune Monitoring and Flow Cytometry - Sample Preparation | Rutgers Cancer Institute [cinj.org]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow Cytometry Sample Prep Guidelines: Flow Cytometry Core: Shared Facilities: Research: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
Application Notes and Protocols for Studying T-Cell Activation and Function with CD73-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in adenosine metabolism. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][2] In the tumor microenvironment and other inflammatory settings, high levels of adenosine can dampen T-cell activity, hindering an effective anti-tumor immune response.[3][4] CD73 has therefore emerged as a key immuno-oncology target.
CD73-IN-2 is a highly potent, small molecule inhibitor of CD73. Its ability to block the production of adenosine makes it a valuable tool for studying the role of the adenosinergic pathway in T-cell biology and for evaluating the therapeutic potential of CD73 inhibition. These application notes provide detailed protocols for utilizing this compound to investigate its effects on T-cell activation and function.
Product Information
| Compound Name | Target | IC50 (Biochemical) | IC50 (Cell-based, A375 cells) |
| This compound | CD73 | 0.09 nM[5][6] | 2.5 nM[6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving CD73 and a general workflow for assessing the impact of this compound on T-cell function.
Caption: The CD73 adenosinergic signaling pathway.
Caption: Experimental workflow for T-cell activation assays.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol measures the extent of T-cell proliferation in response to stimulation, in the presence or absence of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes
-
RosetteSep™ Human T Cell Enrichment Cocktail or equivalent for mouse T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Human T-Activator CD3/CD28 Dynabeads™ or equivalent
-
This compound (dissolved in DMSO)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit according to the manufacturer's instructions.
-
Assess purity by flow cytometry (should be >95% CD3+).
-
-
CFSE Staining:
-
Resuspend T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled T-cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the diluted inhibitor to the appropriate wells. Include a DMSO vehicle control.
-
Add 50 µL of 50 µM AMP to all wells to provide the substrate for CD73.
-
-
T-Cell Activation:
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
Include an unstimulated control (no beads) and a stimulated control (beads + DMSO).
-
-
Incubation and Analysis:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Acquire data on a flow cytometer, gating on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Expected Outcome:
| Treatment Group | % Proliferating CD8+ T-Cells (Representative Data) |
| Unstimulated | < 5% |
| Stimulated (anti-CD3/CD28) + AMP | 40-50% |
| Stimulated + AMP + this compound (1 nM) | 60-70% |
| Stimulated + AMP + this compound (10 nM) | 75-85% |
| Stimulated + AMP + this compound (100 nM) | 80-90% |
Note: The above data are representative and should be optimized for specific experimental conditions.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol quantifies the production of key T-cell effector cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), following activation.
Materials:
-
Same as for the proliferation assay, excluding CFSE.
-
Human IFN-γ and IL-2 ELISA kits.
Procedure:
-
T-Cell Isolation, Plating, and Treatment:
-
Follow steps 1 and 3 from Protocol 1 (without CFSE staining).
-
-
T-Cell Activation:
-
Follow step 4 from Protocol 1.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
ELISA:
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Expected Outcome:
| Treatment Group | IFN-γ Concentration (pg/mL) (Representative Data) | IL-2 Concentration (pg/mL) (Representative Data) |
| Unstimulated | < 50 | < 20 |
| Stimulated + AMP | 500 - 800 | 200 - 400 |
| Stimulated + AMP + this compound (1 nM) | 1000 - 1500 | 500 - 800 |
| Stimulated + AMP + this compound (10 nM) | 1800 - 2500 | 900 - 1200 |
| Stimulated + AMP + this compound (100 nM) | 2000 - 3000 | 1000 - 1500 |
Note: The above data are representative and should be optimized for specific experimental conditions.
Protocol 3: Flow Cytometry Analysis of T-Cell Activation Markers
This protocol assesses the expression of cell surface markers associated with T-cell activation, such as CD25 and CD69.
Materials:
-
Same as for the proliferation assay, excluding CFSE.
-
Fluorochrome-conjugated antibodies against human CD3, CD8, CD25, and CD69.
-
FACS buffer.
-
Flow cytometer.
Procedure:
-
T-Cell Isolation, Plating, Treatment, and Activation:
-
Follow steps 1, 3, and 4 from Protocol 1 (without CFSE staining).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator (for optimal CD69 expression) or 48 hours (for CD25).
-
-
Staining and Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD25+ and CD69+ cells within the CD8+ T-cell gate.
-
Expected Outcome:
| Treatment Group | % CD69+ of CD8+ T-Cells (Representative Data) | % CD25+ of CD8+ T-Cells (Representative Data) |
| Unstimulated | < 5% | < 5% |
| Stimulated + AMP | 30-40% | 40-50% |
| Stimulated + AMP + this compound (1 nM) | 50-60% | 60-70% |
| Stimulated + AMP + this compound (10 nM) | 70-80% | 75-85% |
| Stimulated + AMP + this compound (100 nM) | 75-85% | 80-90% |
Note: The above data are representative and should be optimized for specific experimental conditions.
Conclusion
This compound is a powerful research tool for dissecting the role of the CD73-adenosine axis in T-cell immunity. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on key aspects of T-cell activation and function. By blocking the immunosuppressive effects of adenosine, this compound can restore and enhance T-cell-mediated immune responses, highlighting its potential as a therapeutic agent in oncology and other diseases characterized by immune suppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 4. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preclinical Testing of CD73-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1] Extracellular adenosine is a potent immunosuppressive molecule that impairs the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[2][3] High expression of CD73 in various cancers is often associated with poor prognosis and resistance to therapy.[1]
CD73-IN-2 is a novel small molecule inhibitor of CD73. These application notes provide detailed protocols for the preclinical evaluation of this compound, including its enzymatic inhibition, effects on cancer cells and immune cells in vitro, and its anti-tumor efficacy in vivo.
CD73 Signaling Pathway
The canonical pathway for extracellular adenosine production involves the sequential dephosphorylation of adenosine triphosphate (ATP) by two key ectonucleotidases: CD39 and CD73. CD39 converts ATP and adenosine diphosphate (ADP) to AMP. Subsequently, CD73 hydrolyzes AMP into adenosine, which then signals through adenosine receptors (e.g., A2A and A2B receptors) on immune and cancer cells, leading to immunosuppression and tumor growth.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming CD73-IN-2 Solubility Issues In Vitro
Welcome to the technical support center for CD73-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the handling and application of this compound in in vitro experiments, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: For a high-concentration stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Due to the hydrophobic nature of many small molecule inhibitors, aqueous solutions are generally not suitable for initial stock preparation.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in aqueous buffer/cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Step-wise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in your buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cytotoxicity.[1][2][3]
-
Use of Surfactants: Incorporating a biocompatible surfactant like Pluronic® F-68 at a low concentration (e.g., 0.05-0.1%) in your final assay buffer can help maintain the solubility of this compound.
-
Employ Co-solvents: In some instances, a small percentage of a co-solvent like ethanol can be used in conjunction with DMSO, though care must be taken to control the final concentration to avoid affecting the biological system.
-
Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6]
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% in cell-based assays to avoid significant cytotoxicity.[1][2][3] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to assess the impact of the solvent on your specific cell line.
Q4: Can I use solvents other than DMSO to prepare my initial stock solution of this compound?
A4: While DMSO is generally the most effective solvent for creating high-concentration stock solutions of poorly soluble inhibitors, other organic solvents like ethanol may be used. However, the solubility in these alternative solvents is typically lower than in DMSO. It is crucial to determine the solubility of this compound in any alternative solvent before preparing a high-concentration stock.
Troubleshooting Guides
Issue 1: Low Potency or High IC50 Value in Biochemical Assays
If this compound is showing lower than expected potency in a cell-free biochemical assay, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Assay Buffer | 1. Decrease the final concentration of this compound. 2. Add a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. 3. Increase the DMSO concentration slightly, ensuring it does not exceed a level that inhibits the enzyme (typically <1-2%). | Precipitation of the inhibitor in the assay buffer will lead to a lower effective concentration and an artificially high IC50 value. |
| Incorrect Concentration | 1. Verify the accuracy of weighing and initial stock solution preparation. 2. Prepare fresh serial dilutions for each experiment. | Errors in weighing or dilution will lead to inaccurate final concentrations. |
| Compound Instability | 1. Prepare fresh stock solutions regularly. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | The compound may degrade over time, especially if not stored properly. |
| Inappropriate Assay Conditions | 1. Ensure the pH and buffer composition of your assay are optimal for both the enzyme and the inhibitor. | Suboptimal assay conditions can affect inhibitor binding and activity. |
Issue 2: Low Efficacy or Cytotoxicity in Cell-Based Assays
If you are observing unexpected results in cell-based assays, the following troubleshooting steps may be helpful:
| Potential Cause | Troubleshooting Step | Rationale |
| Precipitation in Culture Medium | 1. Lower the final concentration of this compound. 2. Use a step-wise dilution method when preparing working solutions. 3. Add 0.1% Pluronic® F-68 to the cell culture medium. | Compound precipitation reduces the effective concentration and can cause non-specific cellular stress. |
| Solvent-Induced Cytotoxicity | 1. Ensure the final DMSO concentration is below 0.5%. 2. Perform a vehicle control (medium with the same DMSO concentration) to assess baseline cytotoxicity. | High concentrations of organic solvents can be toxic to cells, masking the specific effects of the inhibitor.[1][2][3] |
| Low Cell Permeability | 1. Increase the incubation time to allow for sufficient uptake of the compound. | The compound may not be efficiently crossing the cell membrane to reach its intracellular target. |
| Off-Target Effects | 1. Perform a dose-response curve to identify a concentration range with specific activity. 2. Use a lower, non-toxic concentration of the inhibitor. | At high concentrations, small molecule inhibitors can have off-target effects that may lead to unexpected phenotypes or cytotoxicity. |
Data Presentation
Table 1: Representative Solubility of a Poorly Soluble Small Molecule Inhibitor in Common Solvents
Disclaimer: The following data is a representative example for a poorly soluble small molecule inhibitor and has not been experimentally determined for this compound. It should be used as a general guideline for initial experiments. It is highly recommended to determine the solubility of this compound empirically in your laboratory.
| Solvent | Estimated Solubility (mg/mL) | Estimated Molarity (mM) | Notes |
| Water | < 0.1 | < 0.2 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Practically insoluble. |
| Ethanol (100%) | ~5 | ~10.5 | Moderately soluble. Can be used as a co-solvent. |
| DMSO | > 50 | > 104.6 | Highly soluble. Recommended for stock solutions. |
Table 2: Recommended Final DMSO Concentrations in In Vitro Assays
| Assay Type | Recommended Maximum Final DMSO Concentration |
| Biochemical (Enzyme) Assays | 1-2% |
| Cell-Based Assays (General) | < 0.5% |
| Primary Cells or Sensitive Cell Lines | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 477.84 g/mol )
-
Anhydrous DMSO
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Sterile, nuclease-free microcentrifuge tubes
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Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of this compound.
-
Add the appropriate volume of 100% DMSO to the powder.
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Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly warm the solution at 37°C.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
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Ensure that the final DMSO concentration in the highest concentration of your working solution does not exceed 0.5%. Adjust the dilution scheme if necessary.
-
Always include a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
Protocol 3: CD73 Enzyme Activity Assay (Colorimetric)
This protocol is a general guideline for measuring CD73 enzyme activity.
Materials:
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Recombinant human CD73 enzyme
-
AMP (substrate)
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Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
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Malachite green reagent for phosphate detection
-
This compound working solutions
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant CD73 enzyme to each well.
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Add the serially diluted this compound solutions to the wells. Include a control well with buffer and DMSO (no inhibitor).
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Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
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Initiate the reaction by adding AMP to all wells.
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Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
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Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 4: Cell Viability (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability.[7][8][9]
Materials:
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Adherent cells
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Cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
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Normalize the absorbance values to the vehicle control and calculate the percentage of cell viability.
Visualizations
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CD73-IN-2 Dosage for In Vivo Studies
Welcome to the technical support center for CD73-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
FAQs and Troubleshooting Guides
This section provides answers to common questions and solutions for potential challenges when working with the potent CD73 inhibitor, this compound, and other small molecule CD73 inhibitors in in vivo studies.
Q1: What is this compound and what is its potency?
This compound is a highly potent small molecule inhibitor of the ecto-5'-nucleotidase CD73.[1][2] It has been shown to have a half-maximal inhibitory concentration (IC50) of 0.09 nM in biochemical assays and 2.5 nM in A375 human melanoma cells.[2] Its chemical formula is C17H25ClN5O7P and its molecular weight is 477.84 g/mol .[1][2]
Q2: I cannot find specific in vivo dosage and administration data for this compound. Where should I start?
You are correct. Currently, there is a lack of publicly available in vivo data specifically for this compound. However, data from other potent, small molecule CD73 inhibitors can provide a valuable starting point for your experimental design. It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and tumor type.
Below is a summary of in vivo dosing information for other small molecule CD73 inhibitors that can be used as a reference.
| Inhibitor | Animal Model | Tumor Model | Dosage | Route of Administration | Formulation |
| AB680 (Quemliclustat) | Syngeneic Mouse | Pancreatic Ductal Adenocarcinoma (PDAC) | 10 mg/kg | Intraperitoneal (IP) | 10% DMSO + 90% SBE-β-CD in 0.9% saline |
| Compound 49 | Mouse | Not specified | Dose-dependent | Oral | Not specified |
| XC-12 | Syngeneic Mouse | CT26 (colorectal carcinoma) | 135 mg/kg | Oral | Not specified |
| OP-5244 | Not specified | Not specified | Dose-dependent | Oral | Not specified |
Disclaimer: The data presented in this table is for informational purposes only and is not specific to this compound. Researchers should conduct their own dose-finding studies to establish the optimal, safe, and effective dose of this compound for their experimental model.
Q3: What are the key steps for optimizing the in vivo dosage of this compound?
A systematic approach is recommended for optimizing the in vivo dosage of a novel inhibitor like this compound. The following experimental workflow provides a general guideline.
Q4: What is the mechanism of action of CD73 inhibitors?
CD73 is an enzyme that plays a critical role in the production of adenosine in the tumor microenvironment.[3] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[3] Adenosine then binds to its receptors on immune cells, leading to immunosuppression and allowing cancer cells to evade the immune system.[3] CD73 inhibitors block this enzymatic activity, thereby reducing the concentration of immunosuppressive adenosine and restoring the anti-tumor immune response.[3][4]
The signaling pathway below illustrates the role of CD73 and the mechanism of its inhibitors.
Q5: What are some potential issues I might encounter during my in vivo experiments with a small molecule CD73 inhibitor, and how can I troubleshoot them?
| Issue | Potential Cause | Troubleshooting Steps |
| Poor efficacy/lack of tumor growth inhibition | - Suboptimal dosage or dosing schedule.- Poor bioavailability or rapid clearance.- Inappropriate animal model (e.g., low CD73 expression).- Compound instability in formulation. | - Perform a thorough dose-response study.- Conduct PK/PD studies to ensure adequate drug exposure and target engagement.- Characterize CD73 expression in your tumor model.- Assess the stability of your formulation over the course of the experiment. |
| Toxicity/adverse events in animals | - On-target toxicity due to the biological role of CD73 in normal tissues.- Off-target effects of the inhibitor.- Formulation-related toxicity (e.g., from the vehicle). | - Reduce the dose or modify the dosing schedule.- Monitor animals closely for clinical signs of toxicity.- Include a vehicle-only control group to assess formulation toxicity.- Consider using a different formulation with better tolerability. |
| Solubility and formulation issues | - The compound may have poor solubility in aqueous solutions. | - Test a range of biocompatible solvents and excipients (e.g., DMSO, PEG, Tween 80, cyclodextrins).- Prepare fresh formulations for each administration.- Visually inspect the formulation for precipitation before each use. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a Small Molecule CD73 Inhibitor
This protocol provides a general framework. Specific details should be optimized for your experimental needs.
-
Animal Model and Tumor Implantation:
-
Select a suitable mouse strain (e.g., C57BL/6 for syngeneic models).
-
Implant tumor cells (e.g., MC38, CT26) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
-
Preparation of Dosing Solution:
-
Based on preliminary solubility tests, prepare the dosing solution. For example, for a formulation similar to that used for AB680, dissolve the inhibitor in a vehicle of 10% DMSO and 90% SBE-β-CD in sterile saline.
-
Prepare the solution fresh before each administration and ensure it is homogenous.
-
-
Dosing and Treatment Schedule:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, different doses of the inhibitor).
-
Administer the inhibitor via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the determined schedule (e.g., daily, every other day).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and immunological analysis (e.g., flow cytometry, immunohistochemistry).
-
-
Data Analysis:
-
Analyze tumor growth inhibition and changes in the tumor microenvironment.
-
Evaluate statistical significance between treatment groups.
-
This technical support center provides a starting point for your in vivo research with this compound. Due to the limited specific data on this compound, a careful and systematic approach to dosage optimization is essential for successful and reproducible results.
References
Navigating Inconsistent Results with CD73-IN-2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase, CD73, is a pivotal enzyme in the purinergic signaling pathway, playing a crucial role in generating immunosuppressive adenosine within the tumor microenvironment.[1][2] Its inhibition is a promising strategy in cancer immunotherapy.[1][2][3] CD73-IN-2 is a tool compound used to investigate the therapeutic potential of targeting this pathway. However, as with any experimental reagent, achieving consistent and reproducible results can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound.
Understanding the CD73 Signaling Pathway
CD73, encoded by the NT5E gene, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[4][5][6] This is a rate-limiting step in the extracellular adenosine production pathway.[4] Extracellular adenosine then binds to its receptors, primarily A2A and A2B, on immune cells, leading to the suppression of anti-tumor immune responses.[7] By inhibiting CD73, this compound aims to reduce the production of immunosuppressive adenosine, thereby restoring the function of immune cells like T cells and natural killer (NK) cells.[2][7]
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to adenosine and the inhibitory action of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.
Q1: Why am I observing lower than expected potency (high IC50 value) for this compound in my enzyme activity assay?
Possible Causes and Solutions:
-
Suboptimal Assay Conditions:
-
pH: Ensure the assay buffer pH is optimal for CD73 activity (typically 7.4).
-
Temperature: Maintain a consistent temperature (e.g., 37°C) throughout the assay.
-
Enzyme Concentration: Use a concentration of recombinant CD73 that results in a linear reaction rate within the assay timeframe.
-
Substrate Concentration: The concentration of AMP should be at or below the Km value for accurate competitive inhibition assessment.
-
-
Reagent Quality:
-
This compound Degradation: Ensure the inhibitor is properly stored (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Enzyme Inactivity: Verify the activity of the recombinant CD73 enzyme. It may have lost activity due to improper storage or handling.
-
-
Assay Protocol:
-
Pre-incubation Time: A pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial for achieving maximal inhibition. Optimize the pre-incubation time (e.g., 15-30 minutes).
-
Q2: My cell-based assay shows inconsistent or no effect of this compound on cell viability or function. What could be the reason?
Possible Causes and Solutions:
-
Low Endogenous CD73 Expression: The cell line you are using may not express sufficient levels of CD73 on its surface.
-
Verification: Confirm CD73 expression levels using techniques like flow cytometry, Western blot, or qPCR.
-
Cell Line Selection: Choose a cell line known to have high CD73 expression for your experiments.
-
-
Inhibitor Permeability and Stability:
-
Cell Permeability: If investigating intracellular effects, consider if this compound can efficiently penetrate the cell membrane.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells.
-
-
Experimental Design:
-
Treatment Duration: The duration of inhibitor treatment may be too short to observe a biological effect. Consider a time-course experiment.
-
Endpoint Measurement: The chosen endpoint (e.g., ATP levels via CellTiter-Glo) may not be sensitive enough or may be influenced by off-target effects.
-
Q3: I am not observing the expected enhancement of immune cell function in my co-culture assays.
Possible Causes and Solutions:
-
Dominant Immunosuppressive Mechanisms: The tumor cells might be employing other immunosuppressive pathways that are not dependent on CD73.
-
Cytokine Analysis: Profile the cytokine secretion in your co-culture to identify other potential immunosuppressive factors.
-
-
Immune Cell Viability and Activation:
-
Cell Health: Ensure the viability and health of the immune cells (e.g., T cells, NK cells) used in the co-culture.
-
Activation Status: Immune cells may require a certain level of pre-activation to respond to the removal of adenosine-mediated suppression.
-
Troubleshooting Workflow
References
Technical Support Center: Improving the Stability of CD73-IN-2 in Solution
For researchers, scientists, and drug development professionals utilizing the potent CD73 inhibitor, CD73-IN-2, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the known physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. Understanding these properties is the first step in developing appropriate handling and storage protocols.
| Property | Value |
| Molecular Formula | C17H25ClN5O7P |
| Molecular Weight | 477.84 g/mol |
| CAS Number | 2452209-05-9 |
| Appearance | Solid |
| IC50 | 0.09 nM (cell-free), 2.5 nM (A375 cells)[1] |
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions for the solid compound and solutions are outlined below.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier recommendations.
Q4: What are the common signs of this compound instability in my experiments?
A4: Instability of this compound can manifest in several ways, including:
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Loss of biological activity: A gradual or sudden decrease in the inhibitory effect on CD73.
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Irreproducible results: High variability in data between replicate experiments or over time.
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Appearance of unknown peaks in analytical assays: When analyzing your samples by techniques like HPLC or LC-MS, the emergence of new peaks that are not present in a freshly prepared sample can indicate degradation.[3][4]
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Changes in the physical appearance of the solution: Precipitation, color change, or turbidity in your stock or working solutions.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound in solution.
Problem 1: I am observing a decrease in the inhibitory activity of my this compound solution over time.
-
Possible Cause 1: Degradation in Aqueous Solution.
-
Troubleshooting Step: this compound, like many small molecules, may be susceptible to hydrolysis in aqueous buffers. The phosphonate moiety and other functional groups could be labile.
-
Solution:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock solution just before each experiment.
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Minimize Time in Aqueous Buffer: Reduce the incubation time of the compound in aqueous media as much as possible.
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pH Optimization: Empirically test the stability of this compound in a small range of pH values around your experimental pH to identify if a specific pH improves stability.
-
-
-
Possible Cause 2: Freeze-Thaw Cycles.
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Troubleshooting Step: Repeatedly freezing and thawing your stock solution can lead to degradation.
-
Solution:
-
Aliquot Stock Solutions: After initial solubilization, divide your stock solution into single-use aliquots to minimize the number of freeze-thaw cycles.
-
-
-
Possible Cause 3: Improper Storage of Stock Solution.
-
Troubleshooting Step: Storing the stock solution at an inappropriate temperature or in a non-recommended solvent can accelerate degradation.
-
Solution:
-
Follow Recommended Storage: Adhere strictly to the recommended storage conditions (-80°C for long-term storage in a suitable solvent like DMSO).
-
-
Problem 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of my experimental samples containing this compound.
-
Possible Cause 1: Chemical Degradation.
-
Troubleshooting Step: The appearance of new peaks is a strong indicator of degradation. The purine-like core of this compound could be susceptible to oxidation or other modifications.
-
Solution:
-
Analyze a Fresh Sample: Run a freshly prepared solution of this compound as a control to confirm that the extra peaks are not present initially.
-
Forced Degradation Studies: To understand potential degradation pathways, you can perform forced degradation studies by exposing the compound to stress conditions (e.g., acid, base, heat, oxidation) and analyzing the resulting products by LC-MS.[5][6] This can help in identifying the nature of the degradants.
-
-
-
Possible Cause 2: Interaction with Experimental Components.
-
Troubleshooting Step: Components of your assay buffer or other reagents could be reacting with this compound.
-
Solution:
-
Simplify the Matrix: Prepare a solution of this compound in a simple, inert solvent (like acetonitrile or methanol) and compare its chromatogram to that of the compound in your full experimental buffer to see if the buffer components induce degradation.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex or sonicate gently until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions in your final assay buffer to achieve the desired working concentration immediately before use. c. Avoid storing the diluted aqueous solutions for extended periods.
Protocol 2: Basic Stability Assessment of this compound in an Aqueous Buffer using HPLC
-
Objective: To determine the short-term stability of this compound in your experimental buffer.
-
Materials:
-
This compound stock solution in DMSO.
-
Your experimental aqueous buffer.
-
HPLC system with a suitable C18 column and UV detector.
-
-
Methodology: a. Prepare a working solution of this compound in your experimental buffer at a concentration suitable for HPLC analysis (e.g., 10 µM). b. Immediately after preparation (T=0), inject an aliquot onto the HPLC system and record the chromatogram. Note the peak area of the parent compound. c. Incubate the remaining working solution under your experimental conditions (e.g., 37°C). d. At various time points (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot onto the HPLC system and record the chromatogram. e. Data Analysis: i. Compare the peak area of the this compound peak at each time point to the peak area at T=0. ii. Calculate the percentage of this compound remaining at each time point. iii. Observe the appearance and growth of any new peaks, which would indicate degradation products. f. Interpretation: This will provide an empirical measure of the stability of this compound in your specific experimental setup and help you define a time window for your experiments where the compound is stable.
Visualizations
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the point of inhibition by this compound.
Caption: Workflow for assessing the stability of this compound in solution using HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
addressing resistance to CD73-IN-2 therapy in cancer cells
Disclaimer: CD73-IN-2 is presented here as a representative, potent, and selective small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme for research purposes. The data and protocols are synthesized from established literature for small molecule CD73 inhibitors and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is designed to be a competitive or non-competitive inhibitor of the CD73 enzyme.[1][2] CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of extracellular adenosine monophosphate (AMP) into adenosine.[3] By blocking this enzymatic activity, this compound reduces the concentration of adenosine in the tumor microenvironment (TME).[1] This alleviates adenosine-mediated immunosuppression, primarily by preventing the activation of A2A and A2B receptors on immune cells, which in turn enhances the anti-tumor functions of T cells and Natural Killer (NK) cells.[4]
Q2: I am not observing a direct cytotoxic effect of this compound on my cancer cell line in a standard monoculture. Is this expected?
A: Yes, this is often expected. The primary therapeutic action of CD73 inhibitors is not direct cytotoxicity but the reversal of immunosuppression.[4] The benefits are most evident in the presence of a functional immune system or in co-culture systems with immune cells (e.g., T cells).[5][6] Some studies have reported direct effects on cancer cell proliferation or apoptosis, but its main role is to enable immune cells to attack the tumor.[3]
Q3: How can I confirm that this compound is effectively inhibiting its target in my experimental setup?
A: Target engagement and inhibition can be confirmed by measuring the enzymatic activity of CD73. A common method is the Malachite Green assay, which quantifies the inorganic phosphate released from the breakdown of AMP.[7][8] A reduction in phosphate production in the presence of this compound indicates successful target inhibition. You can perform this assay using cell lysates, isolated cell membranes, or even in conditioned media if soluble CD73 is present.
Q4: What are the known or potential mechanisms of acquired resistance to this compound therapy?
A: Resistance to CD73 inhibition can develop through several mechanisms:
-
Upregulation of CD73 Expression: Cancer cells may increase the expression of the CD73 enzyme to overcome the inhibitor.
-
Alternative Adenosine Production Pathways: Cells might utilize other pathways to generate adenosine that do not rely on CD73.
-
Activation of Downstream Signaling: Tumor cells could develop mutations that constitutively activate signaling pathways downstream of the adenosine receptors, making them independent of the ligand.
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) could reduce the intracellular concentration of the inhibitor.[9]
Q5: My in vivo syngeneic tumor model shows a limited response to this compound monotherapy. What are some strategies to enhance its efficacy?
A: The efficacy of CD73 inhibitors is often significantly enhanced when used in combination with other immunotherapies.[4] Consider the following combinations:
-
Immune Checkpoint Blockade: Combining this compound with anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies can produce synergistic effects by targeting two distinct immunosuppressive mechanisms.[4]
-
Chemotherapy or Radiotherapy: Conventional therapies can cause immunogenic cell death, releasing ATP (a precursor to AMP and adenosine) into the TME. Using this compound can prevent the conversion of this ATP into immunosuppressive adenosine, thereby boosting the therapeutic effect.
-
A2A Receptor Antagonists: Dual blockade of adenosine production (with this compound) and adenosine signaling (with an A2AR antagonist) can be a powerful combination.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in In Vitro Assay Results | 1. Inconsistent cell seeding density.2. Variability in inhibitor concentration due to improper dissolution or storage.3. Fluctuation in incubation times.4. Cell line heterogeneity or passage number drift. | 1. Ensure accurate cell counting and even distribution in plates.2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and aliquot for single use to avoid freeze-thaw cycles.3. Use a calibrated timer for all incubation steps.4. Use cells within a consistent, low passage number range. Consider re-deriving from a frozen stock. |
| Unexpected Cellular Toxicity | 1. Off-target effects of the inhibitor at high concentrations.[10]2. Solvent (e.g., DMSO) toxicity.3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to identify the optimal concentration that inhibits CD73 without causing general toxicity. Use concentrations at or slightly above the IC50.[10]2. Ensure the final solvent concentration is consistent across all wells (including controls) and is below the toxic threshold (typically <0.5%).3. Test on a panel of different cell lines to assess specificity. |
| Loss of Inhibitor Efficacy Over Time in Culture | 1. Development of a resistant cell population through selection pressure.[11]2. Degradation of the inhibitor in the culture medium. | 1. Analyze CD73 expression levels in the treated cells versus parental cells. Perform an IC50 shift assay to confirm resistance. Consider using intermittent dosing schedules.2. Replenish the medium with fresh inhibitor at regular intervals (e.g., every 24-48 hours), depending on the compound's stability. |
| No Improvement in T-cell Killing in Co-culture Assay | 1. Low or absent CD73 expression on cancer cells.2. T-cells are not activated or are exhausted.3. Effector-to-target (E:T) ratio is not optimal. | 1. Confirm CD73 expression on your cancer cell line via flow cytometry or Western blot.2. Ensure T-cells are properly activated (e.g., with anti-CD3/CD28 beads) before the co-culture.[6]3. Titrate the E:T ratio (e.g., 1:1, 5:1, 10:1) to find the optimal condition for observing a therapeutic window.[12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of a Representative Small Molecule CD73 Inhibitor (SMI)
| Cell Line | Cancer Type | CD73 Expression | SMI IC50 (nM) | Reference Compound (APCP) IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 3.5 | 150 |
| 4T1 | Murine Breast Cancer | High | 8.2 | 210 |
| CT26 | Colon Carcinoma | High | 11.5 | 255 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 25.1 | 480 |
| PC-3 | Prostate Cancer | Low | > 1000 | > 5000 |
Data are representative and compiled from various sources for illustrative purposes.[13][14][15]
Table 2: In Vivo Efficacy in a Syngeneic CT26 Mouse Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | CD8+ T-cell Infiltration (% of CD45+ cells) |
| Vehicle Control | Daily | 0% | 8% |
| This compound (50 mg/kg) | Daily | 35% | 15% |
| Anti-PD-1 Ab (10 mg/kg) | Twice weekly | 45% | 22% |
| This compound + Anti-PD-1 Ab | Combination | 78% | 41% |
Data are representative of typical outcomes in preclinical syngeneic models.[13][16]
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Malachite Green)
This protocol measures the inorganic phosphate (Pi) released by the enzymatic activity of CD73.
Materials:
-
Malachite Green Reagent A (Malachite green, ammonium molybdate, HCl)[17]
-
Malachite Green Reagent B (Sodium citrate)[18]
-
Phosphate Standard solution
-
AMP (substrate) solution
-
This compound and other inhibitors
-
96-well microplate
-
Cell lysate or membrane fraction from CD73-expressing cells
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by making serial dilutions of the Phosphate Standard (e.g., 0 to 50 µM).[8]
-
Prepare Reactions: In a 96-well plate, add 50 µL of your sample (cell lysate), standards, or a buffer blank to each well.
-
Add Inhibitor: Add the desired concentration of this compound or control inhibitor to the sample wells. Include a vehicle-only control (e.g., DMSO).
-
Initiate Reaction: Add AMP substrate to all wells to initiate the enzymatic reaction. Incubate at 37°C for 20-30 minutes.
-
Develop Color:
-
Read Absorbance: Measure the absorbance at ~630 nm using a microplate reader.[8]
-
Calculate Activity: Subtract the blank absorbance from all readings. Use the standard curve to determine the amount of phosphate produced. Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Cancer Cell and T-Cell Co-Culture Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance T-cell-mediated killing of cancer cells.
Materials:
-
CD73-expressing cancer cell line
-
CD8+ T-cells (e.g., isolated from PBMCs)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
This compound
-
Culture plates (96-well)
-
Cell viability reagent (e.g., CellTiter-Glo® or a flow cytometry-based live/dead stain)
Procedure:
-
Plate Cancer Cells: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Activate T-Cells: Activate CD8+ T-cells according to the manufacturer's protocol (typically for 24-72 hours).
-
Set up Co-Culture:
-
Remove the medium from the cancer cells.
-
Add fresh medium containing the desired concentrations of this compound or vehicle control.
-
Add the activated T-cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[12]
-
Include control wells with cancer cells only (no T-cells) and T-cells only.
-
-
Incubate: Co-culture the cells for 24-72 hours.
-
Measure Cytotoxicity:
-
Luminescence-based: Remove T-cells by gentle washing (if they are non-adherent). Add a viability reagent like CellTiter-Glo® to measure the ATP content of the remaining viable cancer cells.
-
Flow Cytometry-based: Harvest all cells and stain with antibodies to distinguish between cancer cells (e.g., EpCAM+) and T-cells (e.g., CD8+), along with a viability dye (e.g., 7-AAD). Quantify the percentage of dead cancer cells.[19]
-
-
Analyze Data: Calculate the percentage of specific killing by normalizing the results to the "cancer cells only" control wells.
Protocol 3: Generation of a this compound Resistant Cell Line
This protocol uses escalating doses of an inhibitor to select for a resistant cell population.[11]
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a low concentration (e.g., 1/10th to 1/5th of the IC50).[9]
-
Recovery: When cell growth slows and significant cell death is observed, replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and reach ~80-90% confluency.[20]
-
Dose Escalation: Once the cells are growing robustly again, re-introduce the inhibitor, either at the same concentration or at a slightly higher concentration (e.g., 1.5x).[11]
-
Repeat Cycles: Repeat the cycle of drug exposure and recovery (steps 3 & 4), gradually increasing the drug concentration over several months.[20] It is advisable to cryopreserve cells at each new level of resistance.
-
Establish Resistant Line: A resistant line is established when cells can proliferate steadily at a final target concentration (e.g., 10x the initial IC50).
-
Characterization: Confirm the resistance by performing a new IC50 assay and comparing it to the parental line. The "Resistance Index (RI)" is calculated as (IC50 of resistant line) / (IC50 of parental line).[9] An RI > 5 is generally considered resistant.[9]
Mandatory Visualizations
Signaling Pathway
Caption: The CD73-adenosine immunosuppressive signaling pathway.
Experimental Workflow
Caption: Experimental workflow for generating a resistant cell line.
Logical Relationship Diagram
Caption: Troubleshooting flowchart for inconsistent in vitro results.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pipeline of CD73 Inhibitors - Research and Markets [researchandmarkets.com]
- 3. Small molecular CD73 inhibitors: Recent progress and future perspectives (2023) | Gong-hui Ge | 4 Citations [scispace.com]
- 4. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. sciencellonline.com [sciencellonline.com]
- 9. en.genomcell.com [en.genomcell.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 13. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. researchgate.net [researchgate.net]
- 19. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 20. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with CD73-IN-2 and Other Novel Small Molecule CD73 Inhibitors
Disclaimer: This document provides general guidance for researchers working with novel small molecule inhibitors of CD73, such as CD73-IN-2. As of the last update, there is no publicly available data on the in vivo formulation, pharmacokinetics, or toxicity profile of this compound. Therefore, the information presented here is based on the known characteristics of the CD73 pathway, general principles of preclinical toxicology testing for small molecules, and reported observations from other CD73 inhibitors. All researchers must conduct their own compound-specific dose-finding and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase.[] It has a molecular weight of 477.84 g/mol and a chemical formula of C17H25ClN5O7P.[] In vitro, it has been shown to inhibit the enzymatic activity of CD73 with high potency (IC50 = 0.09 nM).[] CD73 is a key enzyme in the adenosine signaling pathway, responsible for converting adenosine monophosphate (AMP) into adenosine.[2][3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine in the tumor microenvironment, which is intended to enhance the anti-tumor immune response.[2][3]
Q2: What are the potential on-target toxicities associated with CD73 inhibition in animal models?
While many preclinical studies with CD73 inhibitors report only mild or no adverse events, complete inhibition of the adenosine pathway could theoretically lead to on-target toxicities.[2][4] Potential concerns include:
-
Immune-Related Adverse Events (irAEs): Since adenosine plays a role in maintaining immune homeostasis, its blockade could lead to inflammatory responses in tissues like the gastrointestinal tract and lungs.[5]
-
Autoimmune Phenomena: Prolonged and systemic inhibition of this immunosuppressive pathway might exacerbate or trigger autoimmune-like conditions.[6]
-
Vascular Calcification: In humans, genetic loss-of-function of CD73 is associated with calcification of peripheral arteries, suggesting a potential long-term risk with chronic inhibition.[4]
Q3: What are the off-target toxicity concerns for a novel small molecule like this compound?
Off-target toxicities are dependent on the specific chemical structure of the inhibitor and its interactions with other proteins. Without specific data for this compound, it is crucial to conduct comprehensive toxicity studies. General concerns for small molecule inhibitors include potential hepatotoxicity (liver damage) and nephrotoxicity (kidney damage), as these organs are central to drug metabolism and excretion.[7][8]
Troubleshooting In Vivo Studies
Q4: I am observing poor solubility of this compound when preparing my formulation. What can I do?
Poor aqueous solubility is a common challenge for many small molecule inhibitors. If you are encountering this issue, consider the following strategies:
-
Co-solvents: Utilize a system of co-solvents. A common starting point for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline or water.[4]
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.[4]
-
Particle Size Reduction: Micronization or nano-milling of the solid compound can increase its surface area and improve the dissolution rate.[4]
-
Alternative Vehicles: For oral administration, formulating the compound in an oil-based vehicle like corn oil can sometimes improve absorption. For intravenous administration, cyclodextrins can be used to form inclusion complexes.[4]
It is critical to test the tolerability of the chosen vehicle in a small group of animals before proceeding with the full study, as the vehicle itself can cause adverse effects.
Q5: My animals are showing unexpected clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) shortly after dosing. How should I proceed?
These are common indicators of toxicity and require immediate attention.[9][10]
-
Immediate Action: Stop dosing the affected cohort. Provide supportive care as advised by veterinary staff.
-
Dose Reduction: This is a classic sign that your dose is too high. Your next cohort should receive a significantly lower dose. A well-designed dose range-finding study is essential to identify the Maximum Tolerated Dose (MTD).[11]
-
Refine Observations: Increase the frequency of monitoring for clinical signs. Use a scoring sheet to objectively track the severity of symptoms. Piloerection, hunched posture, and reduced activity are significant signs.[9]
-
Necropsy: If an animal is euthanized due to severe symptoms, perform a full necropsy to identify potential target organs of toxicity.[9]
Q6: An animal in my study was found dead unexpectedly. What are the next steps?
Unexpected death is a serious event that must be investigated.
-
Report: Immediately report the event to the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian, as per your institution's policy.[12][13]
-
Necropsy: A thorough necropsy by a qualified veterinarian or pathologist is crucial to determine the cause of death.[14]
-
Review Procedures: Carefully review all experimental records for that animal, including dosing, anesthesia, and clinical observations, to identify any potential procedural errors.[12]
-
Pause the Study: The IACUC may require you to pause the study until the cause is understood and corrective actions are implemented to prevent recurrence.[12]
Quantitative Data Summary
Since no public toxicity data for this compound exists, the following tables are provided as templates for researchers to structure the data they collect during their own essential toxicity assessments.
Table 1: Template for Clinical Observations and Body Weight Monitoring
| Animal ID | Group (Dose mg/kg) | Day 0 Weight (g) | Day 1 Weight (g) | % Change | Day 1 Clinical Score | Day 2 Weight (g) | % Change | Day 2 Clinical Score |
| 1-1 | Vehicle | 20.1 | 20.3 | +1.0% | 0 | 20.5 | +2.0% | 0 |
| 2-1 | 10 | 19.8 | 19.5 | -1.5% | 1 | 19.2 | -3.0% | 2 |
| 3-1 | 30 | 20.5 | 19.8 | -3.4% | 2 | 18.9 | -7.8% | 4 |
| 4-1 | 100 | 20.2 | 18.1 | -10.4% | 5 | (Euthanized) | - | - |
*Clinical Score: A composite score based on posture, activity, fur condition, etc., where 0 is normal and higher numbers indicate increasing severity. A loss of >5% body weight is a strong predictor of pathological findings.[9]
Table 2: Template for Serum Biochemistry Analysis at Study Endpoint
| Parameter | Unit | Vehicle Control (Mean ± SD) | 10 mg/kg (Mean ± SD) | 30 mg/kg (Mean ± SD) | Normal Range |
| ALT | U/L | 25 ± 5 | 30 ± 8 | 150 ± 45 | 17-77 |
| AST | U/L | 50 ± 12 | 65 ± 15 | 280 ± 70 | 45-150 |
| CREA | mg/dL | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.3-0.8 |
| BUN | mg/dL | 20 ± 4 | 24 ± 5 | 55 ± 12 | 18-30 |
*Indicates statistically significant difference from vehicle control. ALT/AST are markers for liver damage; CREA/BUN are markers for kidney damage.[7][8][15]
Table 3: Template for Histopathological Findings
| Organ | Vehicle Control Findings | 10 mg/kg Findings | 30 mg/kg Findings |
| Liver | No significant findings | Minimal centrilobular vacuolation | Moderate centrilobular necrosis, inflammatory cell infiltration |
| Kidney | No significant findings | No significant findings | Mild tubular degeneration |
| Spleen | Normal architecture | Mild lymphoid depletion | Moderate lymphoid depletion |
| Thymus | Normal architecture | Mild cortical atrophy | Moderate cortical atrophy |
Histopathological examination of tissues is critical for identifying organ-specific toxicity.[7][16]
Detailed Experimental Protocols
Protocol 1: In Vivo Formulation of this compound (Example for Poorly Soluble Compound)
This protocol is a general starting point and must be optimized for this compound.
-
Objective: To prepare a clear, stable solution or homogenous suspension of this compound suitable for intraperitoneal (IP) or oral (PO) administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or sterile water
-
-
Procedure (Example Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex gently.
-
Add the required volume of PEG300 and mix thoroughly until the solution is clear.
-
Add the required volume of Tween 80 and mix.
-
Finally, add the required volume of sterile saline slowly while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and absence of precipitates.
-
-
Quality Control:
-
Prepare a fresh formulation for each day of dosing.
-
Assess the stability of the formulation at room temperature for the expected duration of the experiment.
-
Administer a "vehicle-only" control group to account for any effects of the formulation itself.
-
Protocol 2: Acute Toxicity and Dose Range-Finding Study in Mice
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound.[11]
-
Animals: Female and male BALB/c or C57BL/6 mice, 6-8 weeks old. Use a small number of animals per group (n=3-5) for initial range-finding.
-
Experimental Design:
-
Group 1: Vehicle control, administered via the chosen route (e.g., IP).
-
Group 2: Low dose this compound (e.g., 10 mg/kg).
-
Group 3: Mid dose this compound (e.g., 30 mg/kg).
-
Group 4: High dose this compound (e.g., 100 mg/kg).
-
Doses should be selected based on in vitro efficacy and any available preliminary data.
-
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Record baseline body weight on Day 0.
-
Administer a single dose of the respective formulation.
-
Monitor animals intensively for the first 4-6 hours post-dosing for acute signs of toxicity (e.g., seizures, lethargy, respiratory distress).[11]
-
Record clinical signs and body weights daily for 7-14 days.[9]
-
Euthanize animals that exceed humane endpoint criteria (e.g., >20% body weight loss, severe clinical signs).
-
At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (See Table 2).
-
Perform a full necropsy, weigh major organs (liver, kidneys, spleen, thymus, heart), and preserve them in 10% neutral buffered formalin for histopathological analysis (See Table 3).[7]
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality, >10% body weight loss, or significant clinical signs of toxicity. This dose can then be used to guide dosing in subsequent efficacy studies.[11]
Visualizations
Caption: The CD73-adenosine signaling pathway and the point of intervention for this compound.
Caption: Workflow for an acute toxicity and dose range-finding study in animal models.
References
- 2. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxic, biochemical and histopathological studies to assessment the topiramate hepatorenal toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical signs of toxicity: Significance and symbolism [wisdomlib.org]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. olaw.nih.gov [olaw.nih.gov]
- 13. Reporting Unexpected or Unusual Morbidity and Mortality | Office of the Vice President for Research [ovpr.uchc.edu]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Histopathology and biochemistry analysis of the interaction between sunitinib and paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Technical Support Center: Best Practices for Long-Term Storage of CD73-IN-2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of the CD73 inhibitor, CD73-IN-2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and efficacy of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
For long-term stability, it is recommended to store the solid form of this compound in a tightly sealed container in a dry and dark environment. While the compound may be shipped at room temperature, indicating short-term stability, optimal long-term storage conditions are at low temperatures.[1]
Q2: What is the recommended temperature for long-term storage of solid this compound?
For optimal long-term preservation of its chemical integrity, the solid compound should be stored at -20°C. Based on general guidelines for similar research compounds, storage at -20°C can ensure stability for up to three years.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
It is advisable to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3] To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into smaller, single-use volumes.[1] These aliquots should be stored in tightly sealed vials.
Q4: What is the recommended storage temperature and duration for this compound stock solutions?
For maximum stability, stock solutions of this compound should be stored at -80°C. Under these conditions, the solution is expected to be stable for up to six months.[2] If a -80°C freezer is unavailable, storage at -20°C is an alternative, with an expected stability of up to one month.[2] For a similar compound, CD73-IN-1, storage at -80°C is recommended for up to 2 years, and at -20°C for 1 year.[4]
Q5: Is this compound sensitive to light?
Q6: Is this compound hygroscopic?
The hygroscopic nature of this compound has not been explicitly documented. However, to prevent the absorption of moisture, which can compromise the stability of the compound, it is crucial to store it in a dry environment.[5] For particularly sensitive compounds, storage in a desiccator may be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Compound degradation due to improper storage. | - Ensure the compound has been stored at the recommended temperature and protected from light and moisture.- Prepare fresh stock solutions from the solid powder.- Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing. | - Poor solubility at lower temperatures.- Solvent evaporation. | - Gently warm the vial to room temperature and vortex to redissolve the precipitate.- If precipitation persists, brief sonication may be helpful.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Difficulty dissolving the solid compound. | Inappropriate solvent or insufficient mixing. | - Confirm the solubility of this compound in your chosen solvent. DMSO is a common choice for initial stock solutions.- Use gentle warming and vortexing to aid dissolution. |
| Working solution appears cloudy or contains precipitate after dilution in aqueous buffer. | The compound has limited solubility in aqueous solutions. | - Lower the final concentration of the compound in the aqueous buffer.- Increase the percentage of the organic solvent (e.g., DMSO) in the final working solution, ensuring it is compatible with your experimental system (typically ≤0.5% DMSO for cell-based assays).[1] |
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for this compound and Similar Compounds
| Compound Form | Storage Temperature | Recommended Duration | Source/Analogy |
| This compound (Solid) | -20°C | Up to 3 years | [2] |
| 4°C | Up to 2 years | [2] | |
| This compound (In Solvent) | -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] | |
| CD73-IN-1 (In Solvent) | -80°C | Up to 2 years | [4] |
| -20°C | Up to 1 year | [4] | |
| CD73-IN-3 (In Solvent) | -20°C | Up to 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: A flowchart illustrating the recommended workflow for handling and preparing this compound for experiments.
Caption: A diagram showing the role of CD73 in the adenosine signaling pathway and the point of inhibition by this compound.
References
interpreting unexpected data from CD73-IN-2 experiments
Welcome to the technical support center for experiments involving CD73-IN-2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected data from their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected issues encountered during experiments with this compound.
Q1: We observe a lower-than-expected potency (higher IC50) for this compound in our cell-based assay compared to the reported biochemical IC50.
A1: This is a common observation and several factors can contribute to this discrepancy:
-
Cellular Permeability: this compound may have limited permeability across the cell membrane. As CD73 is an ecto-enzyme (active site facing the extracellular space), this is less likely to be the primary issue, but intracellular concentrations may still be lower than in a cell-free system.
-
High Substrate (AMP) Concentration: The tumor microenvironment can have high concentrations of ATP, which is converted to AMP.[1][2] High levels of the substrate (AMP) can outcompete the inhibitor, leading to an apparent decrease in potency in cellular assays. Consider measuring and normalizing for AMP concentration in your culture medium.
-
Presence of Soluble CD73: Cells can shed CD73 into the culture medium.[1] This soluble form of the enzyme can bind to this compound, reducing the effective concentration of the inhibitor available to interact with cell-surface CD73.
-
Non-Canonical Pathways of Adenosine Production: Cells can produce adenosine through pathways that do not involve CD73, which would not be affected by a CD73-specific inhibitor.[1]
Troubleshooting Steps:
-
Optimize Assay Conditions: Titrate the cell number and incubation time. Ensure the AMP concentration in your assay is within the linear range of the enzyme kinetics.
-
Measure Soluble CD73: Quantify the amount of soluble CD73 in your cell culture supernatant.
-
Use a Co-culture System: If your research involves immune cells, consider a co-culture system to better mimic the tumor microenvironment, but be aware of the added complexity.
Q2: We see significant inhibition of adenosine production, but no corresponding effect on downstream signaling or cell phenotype (e.g., no change in T-cell activation or tumor cell proliferation).
A2: This could be due to several factors related to the complexity of the adenosine signaling pathway and the specific biology of your cell system:
-
Adenosine Receptor Expression and Sensitivity: The target cells may have low expression or desensitized adenosine receptors (e.g., A2A, A2B).[3] Therefore, even with reduced adenosine, the remaining low levels might be sufficient to maintain downstream signaling.
-
Dominance of Other Immunosuppressive Pathways: The tumor microenvironment is complex, and other immunosuppressive mechanisms (e.g., PD-1/PD-L1, CTLA-4, TGF-β) may be dominant in your experimental model.[4][5]
-
Non-Enzymatic Functions of CD73: CD73 can have signaling functions that are independent of its enzymatic activity.[6][7] These signaling roles, which can influence cell proliferation and migration, would not be affected by an inhibitor targeting the enzyme's active site.
Troubleshooting Steps:
-
Profile Adenosine Receptor Expression: Use techniques like flow cytometry or qPCR to determine the expression levels of adenosine receptors on your target cells.
-
Combine with Other Checkpoint Inhibitors: To address the potential for redundant immunosuppressive pathways, consider combining this compound with inhibitors of other checkpoints like PD-1 or CTLA-4.[5]
-
Investigate Non-Enzymatic CD73 Signaling: Use techniques like siRNA-mediated knockdown of CD73 to compare the effects of protein depletion versus enzymatic inhibition.
Q3: We observe that after an initial response to this compound, the tumor cells seem to develop resistance.
A3: This is a critical observation with clinical relevance. Resistance to CD73 inhibition can emerge through several mechanisms:
-
Downregulation of CD73 Expression: Tumor cells can adapt to treatment by reducing the expression of CD73 on their surface, thereby making the inhibitor less effective.
-
Upregulation of Compensatory Pathways: Cancer cells may upregulate alternative pathways for adenosine production or other immunosuppressive mechanisms to compensate for the inhibition of CD73.
Troubleshooting Steps:
-
Monitor CD73 Expression: Track the surface expression of CD73 on your tumor cells over the course of the experiment using flow cytometry.
-
Analyze the Tumor Microenvironment: Profile the expression of other immunosuppressive molecules and adenosine-related enzymes in both treated and untreated conditions.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for this compound.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | Human CD73 | Biochemical Assay | 0.09 nM | [8] |
| This compound | Human CD73 | A375 Cell-Based Assay | 2.5 nM | [8] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzyme Activity Assay
This protocol is for measuring the enzymatic activity of CD73 and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human CD73 protein
-
AMP (substrate)
-
This compound or other inhibitors
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and CaCl2)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
Procedure:
-
Prepare a solution of recombinant CD73 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the CD73 solution to the wells of a 96-well plate.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based T-Cell Activation Assay
This protocol is to assess the effect of this compound on T-cell activation in the presence of CD73-expressing cancer cells.
Materials:
-
CD73-expressing cancer cell line
-
Human or murine T-cells (e.g., from PBMCs or a T-cell line)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Cell culture medium
-
Flow cytometer
-
Antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)
-
IFN-γ ELISA kit
Procedure:
-
Plate the CD73-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Isolate and prepare the T-cells.
-
Treat the cancer cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Add the T-cells and T-cell activation stimuli to the wells containing the cancer cells.
-
Co-culture the cells for 24-72 hours.
-
For Flow Cytometry: Harvest the T-cells, stain with antibodies for activation markers (CD69, CD25), and analyze by flow cytometry.
-
For ELISA: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Analyze the data to determine the effect of this compound on T-cell activation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The canonical adenosine production pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual role of CD73 as a signaling molecule and adenosine-generating enzyme in colorectal cancer progression and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Small Molecule CD73 Inhibitors: Benchmarking CD73-IN-2
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint, playing a pivotal role in the tumor microenvironment by generating immunosuppressive adenosine. The inhibition of CD73 is a promising strategy in cancer immunotherapy to reinvigorate anti-tumor immune responses. This guide provides an objective comparison of CD73-IN-2 with other prominent small molecule CD73 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
The CD73-Adenosine Pathway: A Key Immunosuppressive Axis
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, extracellular ATP and ADP are converted to AMP by CD39. Subsequent action by CD73 produces high levels of adenosine, which then signals through A2A and A2B receptors on immune cells, leading to the suppression of T-cell and NK cell activity and promoting immune evasion by cancer cells.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Comparative Performance of Small Molecule CD73 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other notable small molecule inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | IC50 (nM) | Ki (pM) | Source |
| This compound | Human CD73 | 0.09 | - | [1] |
| AB680 (Quemliclustat) | Human CD73 | 0.043 (soluble) | 4.9 | [2] |
| ORIC-533 | Human CD73 | <0.1 (biochemical) | 30 | [3] |
| XC-12 | Human CD73 | 12.36 (soluble) | - | [4][5] |
| LY3475070 | Human CD73 | - | - | [6] |
Table 1: In Vitro Enzymatic Potency of Small Molecule CD73 Inhibitors. IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. Lower values indicate higher potency.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (nM) | Effect | Source |
| This compound | A375 cells | Cellular CD73 activity | 2.5 | Inhibition of cellular CD73 | [1] |
| AB680 | Human CD8+ T cells | Cellular CD73 activity | 0.008 | Potent inhibition of CD73 on T cells | [2] |
| ORIC-533 | H1528 cells | Adenosine production | 0.14 | Potent blockade of adenosine generation | [3] |
| XC-12 | - | Membrane-bound CD73 | 1.29 | Inhibition of membrane-bound CD73 | [4][5] |
| LY3475070 | - | Cellular CD73 activity | - | Orally bioavailable inhibitor | [6] |
Table 2: Cellular Activity of Small Molecule CD73 Inhibitors. This table highlights the effectiveness of the inhibitors in a cellular context, which is more representative of the physiological environment.
Pharmacokinetic Profiles: A Glimpse into In Vivo Potential
The pharmacokinetic properties of a drug candidate are crucial for its development. Below is a summary of available data for selected inhibitors.
| Inhibitor | Administration | Key Pharmacokinetic Features | Source |
| AB680 | Intravenous | Low clearance and long half-life, suitable for parenteral administration. | [7][8] |
| ORIC-533 | Oral | Low clearance and high stability across species, supporting once-daily oral dosing. | [3][9] |
| XC-12 | Oral | Orally bioavailable. | [4] |
| LY3475070 | Oral | Orally bioavailable. | [6] |
Table 3: Pharmacokinetic Highlights of Selected CD73 Inhibitors. This table provides a brief overview of the administration routes and key in vivo characteristics.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors.
In Vitro CD73 Enzyme Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.
Caption: Workflow for a typical in vitro CD73 malachite green assay.
Methodology:
-
Reagent Preparation: Recombinant human CD73 enzyme, adenosine 5'-monophosphate (AMP), and the test inhibitor are prepared in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and CaCl2).
-
Inhibitor Incubation: The CD73 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a 96-well plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of AMP to each well.
-
Reaction Incubation: The plate is incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow for AMP hydrolysis.
-
Reaction Termination and Color Development: The reaction is stopped, and a malachite green-based reagent is added. This reagent forms a colored complex with the free phosphate generated.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 620-650 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based CD73 Inhibition Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Methodology:
-
Cell Culture: A cancer cell line with high endogenous CD73 expression (e.g., A375 melanoma cells) is cultured to confluence in 96-well plates.
-
Inhibitor Treatment: The cells are washed and then incubated with various concentrations of the CD73 inhibitor in a suitable buffer.
-
Substrate Addition: AMP is added to the wells to initiate the enzymatic reaction on the cell surface.
-
Incubation: The plate is incubated at 37°C for a set period.
-
Quantification of Adenosine or Phosphate: The amount of adenosine produced in the supernatant can be quantified by LC-MS/MS, or the released phosphate can be measured using the malachite green assay as described above.
-
Data Analysis: The IC50 value for the inhibition of cellular CD73 activity is calculated.
T-Cell Proliferation and Cytokine Release Assay
This functional assay assesses the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell activity.
Methodology:
-
T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T cells are purified.
-
Co-culture Setup: T cells are co-cultured with CD73-expressing cancer cells or stimulated with anti-CD3/CD28 antibodies in the presence of AMP to induce an immunosuppressive environment.
-
Inhibitor Treatment: The co-cultures are treated with different concentrations of the CD73 inhibitor.
-
Proliferation Measurement: T-cell proliferation is assessed after a few days of culture using methods such as CFSE staining followed by flow cytometry or by measuring the incorporation of tritiated thymidine.
-
Cytokine Measurement: The concentration of cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant is measured using ELISA or multiplex bead-based assays to assess T-cell effector function.
-
Data Analysis: The ability of the inhibitor to restore T-cell proliferation and cytokine production in the presence of AMP is quantified.
Conclusion
This compound demonstrates high potency as a small molecule inhibitor of human CD73. Its sub-nanomolar IC50 value in enzymatic assays places it among the most potent inhibitors discovered to date. When compared to other well-characterized inhibitors such as AB680 and ORIC-533, this compound shows comparable in vitro potency. The selection of an appropriate CD73 inhibitor for research or therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific experimental or clinical context. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field of cancer immunotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. oricpharma.com [oricpharma.com]
A Head-to-Head Comparison of CD73-IN-2 and Anti-CD73 Monoclonal Antibodies in Oncology Research
For researchers, scientists, and drug development professionals, the targeting of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy in immuno-oncology. This enzyme plays a critical role in generating immunosuppressive adenosine within the tumor microenvironment (TME). This guide provides an objective comparison between two major classes of CD73 inhibitors: small molecule inhibitors, represented by AB680 (Quemliclustat), and anti-CD73 monoclonal antibodies, represented by Oleclumab (MEDI9447). This comparison is based on available preclinical and clinical data to aid in informed decision-making for future research and development.
At a Glance: Small Molecule Inhibitors vs. Monoclonal Antibodies
| Feature | Small Molecule Inhibitor (AB680) | Anti-CD73 Monoclonal Antibody (Oleclumab) |
| Mechanism of Action | Reversible, competitive inhibitor binding to the active site. | Binds to a distinct epitope, causing steric hindrance, dimer crosslinking, and internalization of CD73. |
| Target Specificity | High selectivity for CD73 over other ecto-nucleotidases. | Highly specific for a single epitope on CD73. |
| Pharmacokinetics | Low plasma clearance and long half-life in preclinical models; suitable for intravenous administration. | Long terminal half-life in humans (~13 days). |
| Administration | Intravenous. | Intravenous. |
| Clinical Development | Currently in clinical trials. | Has undergone Phase I and II clinical trials. |
Quantitative Data Comparison
The following tables summarize the quantitative data for AB680 and Oleclumab based on published studies. Direct head-to-head studies are limited; therefore, data is compiled from various sources.
Table 1: In Vitro Potency and Efficacy
| Parameter | AB680 (Small Molecule) | Oleclumab (Monoclonal Antibody) | Reference |
| Binding Affinity (Ki) | 4.9 pM (for human CD73) | Not explicitly reported as Ki. High-affinity binding. | [1][2] |
| IC50 (Enzymatic Activity) | < 0.01 nM (on human CD8+ T-cells) | 0.41 nM (membrane-bound CD73) | [1][3] |
| EC50 (Binding) | Not reported | 3.27 ng/mL | [4] |
| Mechanism of Inhibition | Competitive | Non-competitive | [2][5] |
Table 2: Preclinical In Vivo Efficacy
| Cancer Model | AB680 (Small Molecule) | Oleclumab (Monoclonal Antibody) | Reference |
| Syngeneic Mouse Models | - Melanoma (B16F10): Increased antitumor activity of PD-1 blockade. - Colon Cancer (CT26): Enhanced complete responses in combination with anti-PD-L1 and chemotherapy. | - Colon Cancer (CT26): Significantly inhibits tumor growth. | [2][3] |
Table 3: Clinical Efficacy (Objective Response Rate - ORR)
| Cancer Type | Oleclumab (Monoclonal Antibody) +/- Durvalumab | Reference |
| Colorectal Cancer (MSS) | 2.4% | [6] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 4.8% | [6] |
| Non-Small Cell Lung Cancer (EGFRm) | 9.5% | [6] |
| Note: Clinical data for AB680 is still emerging. |
Table 4: Pharmacokinetic Parameters
| Parameter | AB680 (Small Molecule) | Oleclumab (Monoclonal Antibody) | Reference |
| Half-life | Long half-life in preclinical species (projected 4-14 days in humans). | ~13 days in humans (at doses ≥ 10 mg/kg). | [6][7] |
| Clearance | Very low clearance in preclinical species. | Not explicitly reported. | [7] |
Signaling Pathways and Mechanisms of Action
The CD73 pathway is a key regulator of the immunosuppressive tumor microenvironment. The following diagram illustrates this pathway and the distinct mechanisms of inhibition by small molecules and monoclonal antibodies.
Caption: The CD73 signaling pathway and points of intervention.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CD73 inhibitors. Below are protocols for key experiments cited in the comparison.
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare the Malachite Green solution by mixing Malachite Green Carbinol hydrochloride and ammonium molybdate in an acidic solution. Prepare a phosphate standard curve using a known concentration of phosphate.
-
Enzyme Reaction:
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of CD73 enzyme solution (recombinant or from cell lysate).
-
To test inhibitor potency, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., AB680 or Oleclumab) for 10-30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of AMP substrate solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and develop the color by adding 100 µL of the Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the amount of phosphate released using the phosphate standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the Malachite Green Assay.
Cell-Based Adenosine Quantification (HPLC)
This method is used to measure the production of adenosine by cancer cells and the inhibitory effect of the compounds.
Principle: High-Performance Liquid Chromatography (HPLC) separates and quantifies adenosine in cell culture supernatants.
Protocol:
-
Cell Culture:
-
Seed CD73-expressing cancer cells (e.g., MDA-MB-231) in a 96-well plate and culture until adherent.
-
-
Inhibitor Treatment:
-
Treat the cells with varying concentrations of the CD73 inhibitor and incubate.
-
-
Adenosine Production:
-
Add AMP to the cell culture medium to initiate adenosine production.
-
Incubate for a defined period (e.g., 1-4 hours).
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge to remove cell debris.
-
Derivatize the adenosine with chloroacetaldehyde to form a fluorescent etheno-adenosine derivative for enhanced sensitivity if using fluorescence detection.
-
-
HPLC Analysis:
-
Inject the prepared supernatant into an HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., ammonium acetate and acetonitrile) to separate adenosine.
-
Detect adenosine using a UV or fluorescence detector.
-
-
Data Analysis:
-
Quantify the adenosine concentration by comparing the peak area to a standard curve of known adenosine concentrations.
-
Determine the inhibitory effect of the compound on adenosine production.
-
Caption: Workflow for cell-based adenosine quantification by HPLC.
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of CD73 inhibitors in an immunocompetent host.
Principle: Murine cancer cells are implanted into mice of the same inbred strain, allowing for the study of the interaction between the tumor, the host immune system, and the therapeutic agent.
Protocol:
-
Cell Culture and Implantation:
-
Culture a murine cancer cell line (e.g., CT26 colon carcinoma) in appropriate media.
-
Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6) into the flank of syngeneic mice (e.g., BALB/c for CT26 cells).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the CD73 inhibitor (e.g., AB680 or a murine surrogate of Oleclumab) via the appropriate route (e.g., intravenous or intraperitoneal injection) at a defined dose and schedule.
-
The control group receives a vehicle or an isotype control antibody.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry).
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Analyze the composition of immune cells within the TME to understand the mechanism of action.
-
Caption: Workflow for a syngeneic mouse tumor model study.
Conclusion
Both small molecule inhibitors and monoclonal antibodies targeting CD73 have demonstrated significant potential in preclinical and clinical settings. AB680, a representative small molecule inhibitor, exhibits high potency with a competitive mechanism of action. Oleclumab, a monoclonal antibody, acts through a non-competitive mechanism that includes steric hindrance and internalization of the CD73 enzyme. The choice between these two modalities may depend on the specific research or therapeutic context, including desired pharmacokinetic properties, potential for combination therapies, and the specific characteristics of the cancer type being targeted. This guide provides a foundational comparison to assist researchers in navigating the landscape of CD73-targeted therapies.
References
- 1. An antibody cocktail targeting two different CD73 epitopes enhances enzyme inhibition and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Targeting CD73 in the tumor microenvironment with MEDI9447 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CD73 in the tumor microenvironment with MEDI9447 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CD73-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CD73 inhibitor, CD73-IN-2, with other known inhibitors. The following sections detail its performance based on available experimental data, outline relevant experimental protocols for specificity validation, and visualize key cellular pathways and experimental workflows.
Introduction to CD73 and Purinergic Signaling
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway. This pathway is integral to numerous physiological processes, including immune responses. In the tumor microenvironment (TME), the overexpression of CD73 is a key mechanism of immune evasion. CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) into adenosine.[1][2] Extracellular adenosine then binds to A2A and A2B receptors on immune cells, leading to the suppression of anti-tumor immune responses and promoting tumor growth.[3] This makes CD73 a compelling target for cancer immunotherapy.
The core of this pathway involves the sequential conversion of adenosine triphosphate (ATP), often released by stressed or dying cells, into adenosine. Initially, the ectonucleotidase CD39 converts ATP to AMP. Subsequently, CD73 hydrolyzes AMP to produce adenosine, which then exerts its immunosuppressive effects.[3][4]
CD73 Signaling Pathway
The following diagram illustrates the key components of the CD73 purinergic signaling pathway.
Caption: The CD73 purinergic signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine.
Performance Comparison of CD73 Inhibitors
The potency of a CD73 inhibitor is a critical parameter for its potential therapeutic efficacy. This is typically measured by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value indicates a higher potency.
This compound has been identified as a highly potent inhibitor of CD73, with a reported biochemical IC50 of 0.09 nM.[5][6] In a cellular context, using the A375 human melanoma cell line, this compound demonstrated an IC50 of 2.5 nM.[6] The following table compares the potency of this compound with other well-characterized small molecule and antibody-based CD73 inhibitors.
| Inhibitor | Type | Potency (IC50/Ki) | Notes |
| This compound | Small Molecule | IC50: 0.09 nM (biochemical) [5][6]IC50: 2.5 nM (A375 cells) [6] | Data extracted from patent WO2020151707A1.[6] |
| AB680 (Quemliclustat) | Small Molecule | Ki: 5 pM[6][7] | A potent, reversible, and selective inhibitor currently in clinical trials.[7][8] |
| APCP (Adenosine 5'-(α,β-methylene)diphosphate) | Small Molecule | IC50: 157 nM - 300 nM[9] | A well-established, competitive inhibitor of CD73.[9] |
| CD73-IN-3 (LY-3475070) | Small Molecule | IC50: 28 nM[10] | A potent and selective inhibitor.[10] |
| CD73-IN-5 | Small Molecule | IC50: 19 nM[11] | A potent and selective non-nucleotide inhibitor.[11] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | - | A human IgG1λ monoclonal antibody that targets and inhibits the enzymatic activity of CD73.[11] |
| Mupadolimab (CPI-006) | Monoclonal Antibody | - | A humanized monoclonal antibody that activates CD73-positive B cells.[11] |
Validating Specificity: Experimental Protocols
The specificity of an inhibitor is as crucial as its potency. An ideal inhibitor should potently inhibit its intended target with minimal off-target effects. The following sections describe standard experimental protocols to validate the specificity of a CD73 inhibitor like this compound.
Biochemical Assay for CD73 Inhibition (Malachite Green Assay)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate released from the hydrolysis of AMP.
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically. A decrease in color development in the presence of an inhibitor indicates reduced CD73 activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris, 2 mM MgCl₂, 1 mM CaCl₂, 140 mM NaCl, pH 7.4).
-
Prepare a stock solution of recombinant human CD73 enzyme.
-
Prepare a stock solution of the substrate, AMP.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound).
-
Prepare the Malachite Green detection reagent.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to all wells.
-
Add the test inhibitor at various concentrations to the test wells. Add a known inhibitor as a positive control and solvent as a negative control.
-
Add the CD73 enzyme to all wells except the blank.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the AMP substrate to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and develop the color by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of approximately 620-650 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay for CD73 Inhibition
Cellular assays are essential to confirm the activity of an inhibitor in a more physiologically relevant context.
Principle: This assay measures the inhibition of CD73 activity on the surface of cancer cells that endogenously express the enzyme.
Protocol Outline:
-
Cell Culture:
-
Culture a human cancer cell line known to express high levels of CD73 (e.g., A375 melanoma or MDA-MB-231 breast cancer cells) to near confluency.
-
-
Assay Procedure:
-
Harvest and seed a known number of cells into a 96-well plate.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a defined period.
-
Initiate the enzymatic reaction by adding AMP to the cell culture medium.
-
After a set incubation time, collect the supernatant.
-
Quantify the amount of adenosine produced or the remaining AMP using a suitable method (e.g., HPLC-MS or a luminescence-based assay like the AMP-Glo™ Assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of adenosine production at each inhibitor concentration.
-
Determine the cellular IC50 value by plotting a dose-response curve.
-
Off-Target Specificity Screening
To ensure the inhibitor is specific to CD73, it is crucial to screen it against a panel of other related enzymes and a broader range of potential off-targets.
Workflow for Off-Target Screening:
Caption: A typical workflow for assessing the off-target effects of a small molecule inhibitor.
Key Off-Target Panels:
-
Ectonucleotidase Selectivity Panel: It is essential to assess the inhibitor's activity against other ectonucleotidases involved in purinergic signaling, such as CD39, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), and Tissue-Nonspecific Alkaline Phosphatase (TNAP).[2][12]
-
Broad Kinase Panel: Screening against a large panel of kinases is standard practice in drug discovery to identify any unintended kinase inhibition.
-
Safety Screening Panels: These panels typically include a wide range of receptors, ion channels, and transporters to identify potential liabilities that could lead to adverse effects.
Conclusion
This compound is a highly potent small molecule inhibitor of CD73, demonstrating sub-nanomolar efficacy in biochemical assays. Its potency is comparable to or greater than many other known CD73 inhibitors. To fully validate its specificity and potential as a therapeutic agent, rigorous testing using the experimental protocols outlined in this guide is essential. A comprehensive off-target screening profile is necessary to confirm its selectivity for CD73 and to de-risk its progression in drug development. The information provided herein serves as a valuable resource for researchers working to characterize and compare novel CD73 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy [frontiersin.org]
- 4. CD39 and CD73 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. CD73-IN-3 | CD73 | TargetMol [targetmol.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CD73 or CD39 Deletion Reveals Different Mechanisms of Formation for Spontaneous and Mechanically Stimulated Adenosine and Sex Specific Compensations in ATP Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AB680 (Quemliclustat), a Potent CD73 Inhibitor, and its Cross-Reactivity with Other Ectonucleotidases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent and selective CD73 inhibitor, AB680 (quemliclustat), with other key ectonucleotidases. This analysis is supported by experimental data to inform research and development decisions.
The purinergic signaling pathway, particularly the generation of immunosuppressive adenosine, is a critical regulator of the tumor microenvironment. Extracellular adenosine, produced through the sequential enzymatic activity of CD39 and CD73, dampens the anti-tumor immune response. Consequently, inhibiting these ectonucleotidases has emerged as a promising strategy in cancer immunotherapy. This guide focuses on AB680 (quemliclustat), a potent and selective small-molecule inhibitor of CD73, and evaluates its specificity against other significant ectonucleotidases, including CD39, Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), and Tissue-Nonspecific Alkaline Phosphatase (TNAP).
Adenosine Production Pathway and Points of Inhibition
The canonical pathway for extracellular adenosine production involves the dephosphorylation of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) by CD39, followed by the conversion of AMP to adenosine by CD73. AB680 specifically targets the final, rate-limiting step in this cascade.
Caption: The adenosine production pathway highlighting the roles of CD39 and CD73, and the specific inhibitory action of AB680.
Comparative Selectivity of AB680
AB680 has demonstrated exceptional potency and selectivity for CD73. The following table summarizes the inhibitory activity of AB680 against its primary target, CD73, and its lack of significant activity against other key ectonucleotidases.
| Target Enzyme | Inhibitor | IC50 / Ki Value | Selectivity vs. CD73 | Reference |
| Human CD73 | AB680 (Quemliclustat) | Ki = 5 pM | - | [1] |
| Human CD73 (on CD8+ T-cells) | AB680 (Quemliclustat) | IC50 < 0.01 nM | - | [2] |
| Human CD39 | AB680 (Quemliclustat) | >10,000-fold less potent | >10,000-fold | [2][3] |
| Related Ectonucleotidases | AB680 (Quemliclustat) | >10,000-fold less potent | >10,000-fold | [2][4] |
Experimental Protocols
The determination of the inhibitory potency and selectivity of AB680 involves robust biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.
CD73 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73.
Caption: Workflow for the malachite green-based CD73 enzymatic activity assay.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human CD73 or Chinese Hamster Ovary (CHO) cells overexpressing CD73 are used as the enzyme source.[2] A serial dilution of AB680 is prepared in an appropriate buffer.
-
Reaction Initiation: The enzyme is pre-incubated with varying concentrations of AB680. The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for enzymatic conversion of AMP to adenosine and inorganic phosphate.
-
Phosphate Detection: The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the liberated inorganic phosphate.
-
Data Acquisition and Analysis: The absorbance of the colored complex is measured using a spectrophotometer at a wavelength of approximately 620 nm. The IC50 value, representing the concentration of AB680 required to inhibit 50% of CD73 activity, is calculated from the dose-response curve.
Luminescence-Based CD73 Inhibition Assay
This method quantifies the remaining AMP in the reaction, which is inversely proportional to CD73 activity.
Methodology:
-
Enzyme, Inhibitor, and Substrate Incubation: Similar to the malachite green assay, CD73 (from various sources, including human T-cells) is incubated with AB680 and AMP.[2]
-
AMP Detection: Following the enzymatic reaction, a reagent containing AMP-dependent enzymes is added to convert the remaining AMP into ATP. Subsequently, a luciferase/luciferin reagent is added, and the resulting luminescence, which is proportional to the ATP concentration (and thus the initial remaining AMP), is measured.
-
Data Analysis: A decrease in luminescence indicates consumption of AMP by CD73. The IC50 is determined by plotting the luminescence signal against the inhibitor concentration.
Selectivity Assays Against Other Ectonucleotidases
To determine the selectivity of AB680, similar enzymatic assays are performed using other ectonucleotidases, such as CD39, NPP1, and alkaline phosphatases. The respective substrates for these enzymes (e.g., ATP for CD39) are used, and the inhibitory effect of AB680 is measured. A significantly higher concentration of AB680 required to inhibit these enzymes compared to CD73 demonstrates its selectivity.[2][4]
Conclusion
The available data strongly indicate that AB680 (quemliclustat) is a highly potent and selective inhibitor of CD73. Its minimal cross-reactivity with other key ectonucleotidases, such as CD39, underscores its specificity for the final step of the adenosine production pathway. This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects and allows for a more focused modulation of the tumor microenvironment's immunosuppressive landscape. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of novel ectonucleotidase inhibitors.
References
Synergistic Effects of CD73 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment presents a significant barrier to effective cancer therapy. One of the key mechanisms of immune evasion is the production of adenosine, a potent immunosuppressive molecule. CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine production pathway, converting AMP to adenosine.[1] Its overexpression in various cancers is associated with poor prognosis and resistance to treatment.[2] This guide provides a comprehensive comparison of the synergistic effects of inhibiting CD73, exemplified by the small molecule inhibitor CD73-IN-2, in combination with conventional chemotherapy. We will explore the underlying mechanisms, present supporting experimental data, and compare this approach with alternative strategies aimed at overcoming chemotherapy resistance and enhancing anti-tumor immunity.
The Rationale for Combination Therapy: CD73 Inhibition and Chemotherapy
Chemotherapeutic agents often induce immunogenic cell death, releasing damage-associated molecular patterns (DAMPs) such as ATP.[2] However, the overexpression of CD39 and CD73 in the tumor microenvironment can rapidly convert this pro-inflammatory ATP into immunosuppressive adenosine.[1][3] This adenosine then acts on immune cells, particularly T cells and natural killer (NK) cells, dampening their anti-tumor activity.[4]
By inhibiting CD73, this compound blocks the final step of adenosine production, thereby:
-
Preventing the formation of an immunosuppressive shield: This allows for a more robust and sustained anti-tumor immune response.
-
Enhancing the efficacy of chemotherapy: By mitigating the immunosuppressive effects of adenosine, CD73 inhibition can potentiate the cytotoxic effects of chemotherapy.[2]
-
Overcoming chemoresistance: CD73 has been implicated in mechanisms of drug resistance, and its inhibition may re-sensitize cancer cells to chemotherapeutic agents.
Performance Comparison: this compound and Chemotherapy vs. Alternatives
This section compares the synergistic effects of this compound in combination with chemotherapy against other emerging therapeutic strategies. The data presented is a synthesis of preclinical findings for various CD73 inhibitors and alternative agents.
| Therapeutic Strategy | Mechanism of Action | Efficacy with Chemotherapy (Preclinical Data) |
| This compound + Chemotherapy | Blocks the conversion of AMP to immunosuppressive adenosine, enhancing anti-tumor immunity and potentially reversing chemoresistance. | Paclitaxel: Significant reduction in IC50 in breast cancer cells (from 14.73 µg/mL to 8.471 µg/mL).[5] Doxorubicin: Superior in vivo tumor growth inhibition and regressions compared to monotherapy. |
| A2A Receptor Antagonists + Chemotherapy | Blocks the downstream signaling of adenosine on immune cells, thereby preventing immunosuppression. | Doxorubicin/Oxaliplatin: Significant reduction in tumor growth rate when combined with the dual A2A/A2B receptor antagonist AB-928 in a mouse model.[6] |
| P2X7 Receptor Agonists/Antagonists + Chemotherapy | Modulates the activity of the P2X7 receptor, which is involved in ATP-induced cell death and immune cell activation. Agonists can enhance cancer cell death, while antagonists can reduce tumor growth and metastasis. | Vincristine/Doxorubicin: P2X7 receptor antagonists can modulate cancer cell viability in the presence of chemotherapy.[7] P2X7 activation can also influence chemoresistance. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of CD73-mediated immunosuppression and the mechanism of this compound.
Caption: Experimental workflow for evaluating the synergy of this compound and chemotherapy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent alone and in combination with this compound, and to calculate the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium. Treat the cells with the drugs alone or in combination at various concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition. The Combination Index (CI) can be calculated using software such as CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a chemotherapeutic agent in combination with this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, chemotherapy alone, this compound alone, and combination therapy).
-
Treatment Administration: Administer the treatments according to a predefined schedule. The route of administration (e.g., intravenous, intraperitoneal, oral) and dosing will depend on the specific agents being tested.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of treatment toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Efficacy is determined by comparing the tumor growth inhibition and survival rates between the different treatment groups.
Conclusion
The inhibition of CD73 with agents like this compound presents a promising strategy to enhance the efficacy of chemotherapy. By dismantling the immunosuppressive adenosine shield within the tumor microenvironment, this combination therapy can unlock a more potent and durable anti-tumor response. The preclinical data strongly supports the synergistic potential of this approach. Further research and clinical trials are warranted to fully elucidate the therapeutic benefits of combining CD73 inhibitors with various chemotherapeutic regimens across different cancer types. Comparison with alternative strategies, such as targeting adenosine receptors, will be crucial in defining the optimal approach for individual patients and tumor profiles.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 4. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of CD73 Inhibitors: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of cancer immunotherapy, the inhibition of CD73, a key enzyme in the immunosuppressive adenosine pathway, presents a promising therapeutic strategy. This guide provides a head-to-head comparison of the in vivo performance of various CD73 inhibitors, supported by experimental data from preclinical studies. We delve into the efficacy of different antibody clones, a small molecule inhibitor, and two clinical candidates, oleclumab and quemliclustat, offering a comprehensive overview to inform future research and development.
Key Signaling Pathway: The Adenosine-Mediated Immune Suppression Axis
The primary mechanism through which CD73 promotes tumor growth is by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine then binds to A2A receptors on immune cells, particularly T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor activity. CD73 inhibitors aim to block this process, thereby restoring immune function within the tumor microenvironment.
Caption: The CD73-mediated adenosine signaling pathway.
Comparative In Vivo Efficacy of Anti-CD73 Antibody Clones and a Small Molecule Inhibitor
A key preclinical study directly compared the in vivo anti-tumor efficacy of three different anti-CD73 monoclonal antibody clones (CD73-04, CD73-46, and 2C5) and a small molecule inhibitor, APCP (adenosine 5'-([alpha],[beta]-methylene)diphosphate), in various mouse tumor models.
Experimental Workflow
The following diagram illustrates the general experimental workflow used in these comparative in vivo studies.
Caption: Generalized workflow for in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of the head-to-head comparison in different syngeneic mouse tumor models.
Table 1: In Vivo Efficacy in the 4T1 Mammary Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Control (cIg) | ~1200 | - |
| CD73-04 (mIgG1) | ~600 | ~50 |
| CD73-46 (mIgG1) | ~400 | ~67 |
| 2C5 (mIgG1) | ~600 | ~50 |
| APCP | ~400 | ~67 |
Note: Approximate values are extracted from graphical representations in the source study. SEM values are not explicitly stated but are represented by error bars in the original data.
In the 4T1 breast cancer model, the anti-CD73 antibody clone CD73-46 and the small molecule inhibitor APCP demonstrated the most significant suppression of tumor growth.[1] The effects of clones CD73-04 and 2C5 were similar in their ability to suppress the growth of 4T1 tumors.[1]
Table 2: In Vivo Efficacy in the CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 ± SEM | Tumor Growth Inhibition (%) |
| Control (cIg) | ~1500 | - |
| CD73-04 (mIgG1) | ~800 | ~47 |
| CD73-46 (mIgG1) | ~800 | ~47 |
| 2C5 (mIgG1) | ~800 | ~47 |
| 2C5 (mIgG2a) | ~400 | ~73 |
| APCP | ~800 | ~47 |
Note: Approximate values are extracted from graphical representations in the source study. SEM values are not explicitly stated but are represented by error bars in the original data.
In the CT26 colon cancer model, all tested anti-CD73 mAbs (mIgG1 isotype) and APCP showed a similar reduction in tumor growth.[1] Notably, the 2C5 clone with a mIgG2a isotype elicited a stronger suppression of CT26 primary tumor growth compared to the other anti-CD73 mAb clones, suggesting that the Fc-mediated effector function may play a role in the anti-tumor activity of this particular antibody.[1]
Preclinical In Vivo Performance of Clinical Candidates: Oleclumab (MEDI9447) and Quemliclustat (AB680)
Oleclumab (MEDI9447)
Preclinical studies with a murine surrogate of oleclumab have demonstrated its efficacy in syngeneic tumor models, particularly in combination with other immunotherapies. In the CT26 colon cancer model, the combination of a murine anti-CD73 antibody with an anti-PD-L1 antibody resulted in enhanced tumor growth inhibition and improved survival.[2]
Quemliclustat (AB680)
Quemliclustat (AB680) has been evaluated in the B16F10 melanoma syngeneic mouse model.[3][4] In this model, AB680 monotherapy showed anti-tumor activity, and its combination with an anti-PD-1 antibody led to a further reduction in tumor growth.[4]
To provide a comparative perspective, the following table summarizes the available data from studies using similar tumor models.
Table 3: Comparative Efficacy in Syngeneic Models
| Inhibitor | Cancer Model | Monotherapy Efficacy | Combination Efficacy (with anti-PD-1/PD-L1) |
| Oleclumab (murine surrogate) | CT26 (Colon) | Negligible benefit | Enhanced tumor growth inhibition and survival |
| Quemliclustat (AB680) | B16F10 (Melanoma) | Promoted antitumor immunity | Increased antitumor activity of PD-1 blockade |
It is important to note that these are not direct comparisons and the differences in tumor models (CT26 vs. B16F10) may influence the observed efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are the summarized experimental protocols for the key experiments cited.
In Vivo Comparison of Anti-CD73 Antibody Clones and APCP
-
Animal Models: Female BALB/c mice (for 4T1 and CT26 models) and nude mice (for MDA-MB-231 human xenograft model) were used.[1]
-
Cell Lines and Implantation:
-
Treatment Regimen:
-
Antibodies: Mice were treated with 250 µg of anti-CD73 mAbs (CD73-04, CD73-46, 2C5) or control Ig (cIg) via intraperitoneal (i.p.) injection on days 6, 9, 12, and 15 after tumor inoculation.[1]
-
APCP: Mice were treated with 20 mg/kg of APCP via i.p. injection on days 6, 9, 12, and 15 after tumor inoculation.[1]
-
-
Data Collection: Tumor growth was monitored by caliper measurements three times a week.
In Vivo Efficacy of Quemliclustat (AB680)
-
Animal Model: C57BL/6 mice were used for the B16F10 syngeneic model.[4]
-
Cell Line and Implantation: B16F10 melanoma cells were injected subcutaneously.[4]
-
Treatment Regimen:
-
AB680: Mice were treated with 10 mg/kg of AB680 subcutaneously daily, starting on the day of tumor injection.[4]
-
Anti-PD-1: In combination studies, anti-PD-1 antibody was also administered.
-
-
Data Collection: Tumor burden was monitored, and upon study completion, tumors were harvested for further analysis, including flow cytometry.
Conclusion
The in vivo head-to-head comparison of different anti-CD73 antibody clones and the small molecule inhibitor APCP reveals varying degrees of efficacy depending on the tumor model and the specific inhibitor. Notably, the antibody isotype appears to influence the anti-tumor response, as demonstrated by the superior efficacy of the 2C5 mIgG2a clone in the CT26 model.
While a direct comparative study of the clinical candidates oleclumab and quemliclustat is not available, preclinical data in similar syngeneic models suggest that both agents have promising anti-tumor activity, particularly in combination with checkpoint inhibitors. This guide provides a foundational understanding of the in vivo performance of these CD73 inhibitors, highlighting the importance of continued research to optimize their therapeutic potential in the clinic. The detailed experimental protocols and structured data presentation aim to facilitate the design and interpretation of future preclinical studies in this exciting area of cancer immunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
A Comparative Guide to the Pharmacokinetic Profiles of CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of selected CD73 inhibitors, offering a valuable resource for researchers and professionals in the field of drug development. As information on "CD73-IN-2" is not publicly available, this guide focuses on well-characterized alternative CD73 inhibitors: the small molecule quemliclustat (AB680) and the monoclonal antibodies oleclumab (MEDI9447) and IBI325 .
The objective of this guide is to present a clear, data-driven comparison of their pharmacokinetic properties, supported by experimental methodologies and visual representations of key biological and experimental processes.
Executive Summary
The development of therapies targeting CD73, a key enzyme in the immunosuppressive adenosine pathway, is a promising area of cancer immunotherapy. Understanding the pharmacokinetic profiles of different CD73 inhibitors is crucial for optimizing their clinical efficacy and safety. This guide reveals that while both small molecules and monoclonal antibodies effectively target CD73, their pharmacokinetic properties differ significantly, influencing their dosing schedules and potential therapeutic applications.
Data Presentation: A Comparative Analysis of Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic data for quemliclustat, oleclumab, and IBI325. It is important to note that the data for IBI325 is from preclinical studies in cynomolgus monkeys, while the data for quemliclustat and oleclumab is from human clinical trials.
Table 1: Pharmacokinetic Parameters of Quemliclustat (AB680) in Humans
| Parameter | Value | Study Population |
| Linear Clearance (CL) | 0.065 L/hr | Cancer Patients |
| Central Volume of Distribution (Vd) | 5.18 L | Cancer Patients |
| Half-life (t½) | Long (qualitative) | Humans |
| Administration Route | Intravenous | Humans |
Table 2: Pharmacokinetic Parameters of Oleclumab (MEDI9447) in Humans
| Parameter | Value | Dose | Study Population |
| Maximum Serum Concentration (Cmax) | 155.0 µg/mL (mean) | 1500 mg | Japanese patients with advanced solid malignancies |
| 309.7 µg/mL (mean) | 3000 mg | Japanese patients with advanced solid malignancies | |
| Area Under the Curve (AUC) | 2000 µg·day/mL (AUC0–14 days, mean) | 1500 mg | Japanese patients with advanced solid malignancies |
| 4116.7 µg·day/mL (AUC0–14 days, mean) | 3000 mg | Japanese patients with advanced solid malignancies | |
| Terminal Half-life (t½) | ~13 days | ≥ 10 mg/kg Q2W | Patients with advanced solid tumors |
| Administration Route | Intravenous | - | Humans |
Table 3: Preclinical Pharmacokinetic Profile of IBI325 in Cynomolgus Monkeys
| Parameter | Value | Study Population |
| Pharmacokinetic Profile | Acceptable (qualitative) | Cynomolgus Monkeys |
| Administration Route | Not specified | Cynomolgus Monkeys |
Note: Specific quantitative PK parameters for IBI325 in cynomolgus monkeys are not yet publicly available.
Experimental Protocols
The determination of the pharmacokinetic profiles of these CD73 inhibitors involves a series of well-defined experimental procedures.
Pharmacokinetics of Small Molecules (e.g., Quemliclustat)
1. Study Design:
-
Phase 1 Dose-Escalation Studies: Healthy volunteers and/or cancer patients receive single or multiple ascending doses of the inhibitor.
-
Blood Sampling: Serial blood samples are collected at predefined time points post-administration to capture the absorption, distribution, metabolism, and excretion (ADME) phases.
2. Bioanalytical Method:
-
Sample Preparation: Plasma is isolated from blood samples.
-
Quantification: The concentration of the small molecule inhibitor in plasma is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
3. Pharmacokinetic Analysis:
-
Noncompartmental Analysis (NCA): Key PK parameters such as Cmax, Tmax, AUC, clearance (CL), and volume of distribution (Vd) are calculated directly from the plasma concentration-time data.
-
Population Pharmacokinetic (PopPK) Modeling: A more sophisticated analysis that uses data from all subjects to describe the typical PK profile and identify sources of variability in the patient population. For quemliclustat, a two-compartment model with both linear and non-linear clearance was utilized.
Pharmacokinetics of Monoclonal Antibodies (e.g., Oleclumab, IBI325)
1. Study Design:
-
Preclinical Studies: Initial PK studies are conducted in relevant animal models, such as cynomolgus monkeys for IBI325, due to their phylogenetic proximity to humans.
-
Phase 1 Clinical Trials: Similar to small molecules, dose-escalation studies are performed in patients to determine safety, tolerability, and pharmacokinetics.
2. Bioanalytical Method:
-
Sample Preparation: Serum or plasma is prepared from blood samples.
-
Quantification: Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying therapeutic antibody concentrations. This involves capturing the antibody of interest with a specific antigen or anti-idiotype antibody and detecting it with a labeled secondary antibody.
3. Pharmacokinetic Analysis:
-
Noncompartmental Analysis (NCA): Used to determine key PK parameters from the serum concentration-time data.
-
Population Pharmacokinetic (PopPK) Modeling: Employed to characterize the PK of the antibody across a population and to simulate different dosing regimens. For oleclumab, a preliminary population PK model was used to estimate the terminal half-life.
Mandatory Visualizations
CD73 Signaling Pathway in the Tumor Microenvironment
Caption: The CD73 signaling pathway generates immunosuppressive adenosine in the tumor microenvironment.
Experimental Workflow for Pharmacokinetic Evaluation
Caption: A generalized experimental workflow for the pharmacokinetic evaluation of a new drug candidate.
Logical Relationship: Comparison of CD73 Inhibitor Modalities
Caption: A comparison of the key characteristics of small molecule and monoclonal antibody CD73 inhibitors.
Conclusion
This comparative guide highlights the distinct pharmacokinetic profiles of different classes of CD73 inhibitors. Small molecules like quemliclustat are characterized by lower molecular weight, potentially allowing for better tissue distribution, and are often developed for intravenous administration with a long half-life. In contrast, monoclonal antibodies such as oleclumab and IBI325 are larger molecules administered intravenously, exhibiting a much longer half-life, which allows for less frequent dosing. The preclinical nature of the data for IBI325 underscores the ongoing research and development in this therapeutic area.
The choice between a small molecule and a monoclonal antibody approach for targeting CD73 will depend on the specific therapeutic context, including the desired dosing regimen, the need for tissue penetration, and the potential for combination therapies. The data and methodologies presented in this guide provide a foundational understanding for researchers to make informed decisions in the development of novel CD73-targeted therapies.
Comparative Efficacy of CD73 Inhibitors in Preclinical Tumor Models: A Guide for Researchers
This guide provides a comparative analysis of the preclinical efficacy of different classes of CD73 inhibitors in various tumor models. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the available data to inform future research and development decisions. While this guide centers on the well-documented inhibitors Oleclumab (MEDI9447) and AB680 (Quemliclustat), it also includes data on a representative novel small molecule inhibitor, ABSK051, to illustrate the broader landscape of emerging therapeutics targeting the CD73-adenosine pathway.
The CD73-Adenosine Signaling Pathway: A Key Immunosuppressive Axis in Cancer
The ecto-5'-nucleotidase CD73 is a critical enzyme in the purinergic signaling pathway, which plays a significant role in tumor immune evasion.[1] CD73 catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] Extracellular adenosine in the tumor microenvironment (TME) binds to A2A and A2B receptors on immune cells, leading to potent immunosuppression.[1][2] This suppression affects various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, thereby hindering the anti-tumor immune response.[1][3] Consequently, inhibiting CD73 is a promising strategy to reverse this immunosuppression and enhance anti-tumor immunity.[4]
Caption: The CD73-adenosine signaling pathway and points of therapeutic intervention.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of Oleclumab, AB680, and ABSK051 in various preclinical tumor models.
Table 1: In Vivo Efficacy of Oleclumab (MEDI9447)
| Tumor Model | Animal Model | Treatment | Key Findings | Reference |
| CT26 Colon Carcinoma | BALB/c mice | Oleclumab (murine surrogate) + anti-PD-L1 + 5FU+OHP | Enhanced complete responses and survival compared to chemotherapy and anti-PD-L1 alone. | [3] |
| MC38 Colon Adenocarcinoma | C57BL/6 mice | Oleclumab (murine surrogate) + anti-PD-L1 + 5FU+OHP | Increased number of complete responders. | [3] |
| NSCLC (EGFR mutant) | Humanized mice | Oleclumab + Osimertinib | Well-tolerated with preliminary anti-tumor activity in patients who progressed on an EGFR TKI. | [5] |
Table 2: In Vivo Efficacy of AB680 (Quemliclustat)
| Tumor Model | Animal Model | Treatment | Key Findings | Reference |
| B16F10 Melanoma | C57BL/6 mice | AB680 + anti-PD-1 | Enhanced anti-tumoral immunity and tumor growth inhibition compared to single agents. | [6] |
| Pancreatic Ductal Adenocarcinoma (PDA) | Syngeneic mice | AB680 + Radiofrequency Ablation (RFA) | Sustained tumor growth impairment and increased anti-tumor immunity. | [7][8][9] |
| Syngeneic mouse tumor models | Mice | AB680 (as low as 10 mg/kg once daily) | Demonstrated tumor growth restriction. | [10] |
Table 3: In Vivo Efficacy of ABSK051 (Novel Small Molecule Inhibitor)
| Tumor Model | Animal Model | Treatment | Key Findings | Reference |
| Various preclinical tumor models | Syngeneic mice | ABSK051 (monotherapy) | Demonstrated in vivo anti-tumor efficacy. | [11] |
| Humanized tumor models | Mice | ABSK051 | Evaluated for efficacy in models with human cancer cell lines. | [11] |
| Syngeneic mouse tumor models | Mice | ABSK051 + other immuno-oncology agents | Showed anti-tumor efficacy in combination therapies. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols for in vivo efficacy studies commonly used to evaluate CD73 inhibitors.
General Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a cancer therapeutic involves several key stages, from model selection to data analysis.
Caption: A generalized experimental workflow for preclinical in vivo efficacy studies.
Protocol for a Syngeneic Tumor Model (e.g., CT26 in BALB/c Mice)
-
Cell Culture: CT26 colon cancer cells are cultured in RPMI medium supplemented with 10% FBS and 1% antibiotics.[12]
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are used.
-
Tumor Implantation: 5 x 10^5 CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[13]
-
Randomization: When tumors reach a predetermined size (e.g., ~100-120 mm³), mice are randomized into treatment and control groups.[12][13]
-
Treatment Administration:
-
Vehicle Control: Administered via the same route and schedule as the therapeutic agent.
-
CD73 Inhibitor: Administered at a specified dose and schedule (e.g., intraperitoneally, intravenously). For combination studies, other agents like anti-PD-1 antibodies are co-administered.[13]
-
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group. Overall survival may also be assessed.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and target engagement.[3]
Protocol for a Syngeneic Melanoma Model (e.g., B16F10 in C57BL/6 Mice)
-
Cell Culture: B16F10 melanoma cells are maintained in DMEM containing 8% heat-inactivated FBS, 2 mM glutamine, and antibiotics.[14]
-
Animal Model: Female C57BL/6 mice are used.
-
Tumor Implantation: 1 x 10^5 B16F10 cells are injected subcutaneously into the flank of each mouse.[15]
-
Tumor Growth and Treatment: Palpable tumors typically form within 5-10 days.[15] Treatment is initiated when tumors reach a specified size.
-
Efficacy and Analysis: Similar to the CT26 model, tumor growth inhibition and survival are the primary efficacy endpoints. The B16F10 model is particularly useful for studying the effects of immunotherapy on a less immunogenic tumor.[6]
Conclusion
The preclinical data for Oleclumab, AB680, and emerging small molecule inhibitors like ABSK051 consistently demonstrate that targeting CD73 is a viable strategy for cancer immunotherapy. These agents show efficacy both as monotherapies and, more notably, in combination with other treatments such as checkpoint inhibitors and conventional therapies like chemotherapy and radiotherapy. The choice of inhibitor and combination strategy will likely depend on the specific tumor type and its microenvironment. The provided experimental protocols offer a foundation for researchers to design robust in vivo studies to further evaluate and optimize CD73-targeted therapies. As more data from ongoing clinical trials becomes available, the therapeutic potential of this class of drugs will be further elucidated.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma [frontiersin.org]
- 9. Radiofrequency ablation in combination with CD73 inhibitor AB680 reduces tumor growth and enhances anti-tumor immunity in a syngeneic model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. CT26 colon tumor models [bio-protocol.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. jove.com [jove.com]
- 15. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CD73-IN-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CD73-IN-2 with other alternative CD73 inhibitors, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of on-target effects in a cellular context.
The Role of CD73 in the Tumor Microenvironment
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in tumor progression and immune evasion. It catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1][2] This accumulation of adenosine in the tumor microenvironment suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[3][4] Furthermore, CD73-generated adenosine can promote cancer cell proliferation, migration, and angiogenesis.[3] Given its multifaceted role in promoting cancer, CD73 has emerged as a promising therapeutic target in oncology.[1][3]
CD73 Signaling Pathway
The canonical pathway of adenosine production involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released by stressed or dying tumor cells, is first hydrolyzed to AMP by CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine. This extracellular adenosine then binds to its receptors, primarily A2A and A2B receptors, on immune and cancer cells, triggering downstream signaling that leads to immunosuppression and tumor growth.
References
Safety Operating Guide
Safe Disposal of CD73-IN-2: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of CD73-IN-2, a potent small molecule inhibitor, intended for researchers, scientists, and drug development professionals.
As a potent pharmacological compound, this compound requires careful handling and disposal to minimize exposure and prevent environmental contamination. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent small molecule inhibitors and general laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound or its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to waste segregation and containment. It is crucial to never dispose of chemical waste down the drain or in regular trash.
-
Segregation of Waste:
-
Solid Waste: Collect any unused or expired solid this compound, as well as any grossly contaminated items (e.g., weighing boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. If organic solvents were used, this waste must be collected in a container designated for halogenated or non-halogenated solvent waste, depending on the solvent.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
-
-
Container Management:
-
All waste containers must be made of a material compatible with the chemical waste they hold.
-
Containers should be kept securely closed except when adding waste.
-
Each container must be labeled with "Hazardous Waste" and the full chemical name of its contents (i.e., "this compound").
-
-
Decontamination of Labware:
-
Glassware and other reusable lab equipment that has come into contact with this compound should be decontaminated. A common procedure is to rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, the labware can typically be washed with soap and water.
-
-
Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport or dispose of the waste independently. Incineration is a common and effective method for the final disposal of pharmaceutical waste.
-
Waste Stream Management
Proper segregation is key to safe and efficient disposal. The following table summarizes the different waste streams for this compound.
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused/expired this compound powder, contaminated weighing paper, gloves, etc. | Labeled, sealed container for solid hazardous waste. |
| Aqueous Liquid Waste | Solutions of this compound in water or buffers. | Labeled, sealed container for aqueous hazardous waste. |
| Solvent-Based Liquid Waste | Solutions of this compound in organic solvents. | Labeled, sealed container for solvent waste (segregate halogenated and non-halogenated). |
| Contaminated Sharps | Needles, syringes, scalpels, etc., used with this compound. | Puncture-resistant sharps container for hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the disposal of this compound contaminated materials.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and contact your EHS office with any questions.
Safeguarding Your Research: A Guide to Handling CD73-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling the potent CD73 inhibitor, CD73-IN-2. In the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on best practices for managing hazardous research chemicals. A thorough risk assessment should be conducted by the user before handling this compound.
Immediate Safety and Personal Protective Equipment (PPE)
Assume that all chemicals of unknown toxicity are highly toxic.[1] Personal protective equipment (PPE) is a critical component of proper hazardous material handling.[2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety glasses or goggles | Should be worn in any area where chemicals are used or stored to protect from splashes or particulates.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves before each use.[3] Wash hands after removing gloves. Do not wear gloves outside the laboratory. |
| Body Protection | Laboratory coat | Should be fully buttoned to protect the body and clothing from potential spills.[4] |
| Foot Protection | Closed-toe shoes | Sandals or perforated shoes are not appropriate in a laboratory setting.[3] |
| Respiratory Protection | Use in a chemical fume hood | Work with potent compounds should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1][5] |
Operational Plan: From Receipt to Use
A structured approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any hazard information.[5] Unlabeled chemicals should never be used.[1]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[5]
Weighing and Preparation of Solutions
-
Designated Area: All handling of the solid compound, especially weighing, should be conducted in a designated area, such as a chemical fume hood, to control the dispersion of aerosols.[1][5]
-
Handling: Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If using a vortex or sonicator, ensure the container is securely capped.
Disposal Plan: Managing this compound Waste
Proper disposal of hazardous waste is a critical aspect of laboratory safety.[7]
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (e.g., pipette tips, tubes, gloves) | Dispose of in a clearly labeled hazardous waste container lined with a plastic bag.[7] Do not mix with regular trash. |
| Liquid Waste (e.g., unused solutions, solvent rinses) | Collect in a compatible, sealed, and clearly labeled hazardous waste container.[8] Do not dispose of down the drain.[8] |
| Empty Containers | Rinse the container three times with a suitable solvent.[4] Collect the rinsate as hazardous liquid waste.[4] Deface the original label before disposing of the empty container according to your institution's guidelines.[7] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of potent chemical inhibitors.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
